1-Isopropyl-4-(2-nitrovinyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-9H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOZMGIWCWVROY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420685 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42139-37-7 | |
| Record name | 1-[(E)-2-Nitroethenyl]-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene via the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene, a substituted nitrostyrene derivative. The core of this synthesis is the Henry reaction, a classical C-C bond-forming reaction, followed by dehydration. This guide details the reaction mechanism, presents quantitative data for analogous reactions, provides a comprehensive experimental protocol, and visualizes the key chemical and procedural pathways.
Introduction: The Henry Reaction in Organic Synthesis
The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] Discovered in 1895, it remains a cornerstone of organic synthesis due to the versatility of its β-nitro alcohol products. These intermediates can be readily transformed into other valuable functional groups, including nitroalkenes, β-amino alcohols, and α-nitro ketones.[1]
The synthesis of this compound from 4-isopropylbenzaldehyde and nitromethane is a two-stage process. It begins with the Henry reaction to form a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final conjugated nitroalkene product.[1][2] This one-pot condensation and dehydration is a common and efficient method for preparing β-nitrostyrenes.[3]
Reaction Mechanism and Pathway
The overall transformation proceeds in two distinct steps:
-
Nitroaldol Addition : A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-isopropylbenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 1-(4-isopropylphenyl)-2-nitroethanol.
-
Dehydration : Under the reaction conditions, typically with heating in the presence of a catalyst like ammonium acetate in acetic acid, the β-nitro alcohol readily eliminates a molecule of water.[4] This dehydration step is facilitated by the acidity of the proton alpha to the nitro group, leading to the formation of a stable, conjugated π-system in the final product, this compound.
Quantitative Data: Catalyst and Substrate Scope
The ammonium acetate-catalyzed one-pot synthesis of nitrostyrenes is robust and applicable to a wide range of substituted benzaldehydes. The electronic nature of the substituent on the aromatic ring influences the reaction rate and yield. Aldehydes with either electron-donating or electron-withdrawing groups perform well under these conditions.[5] The following tables summarize typical results for this transformation.
Table 1: Henry Reaction Conditions for Various Substituted Benzaldehydes
| Entry | Aldehyde | Catalyst (mol equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | ~96 | [6] |
| 2 | 4-Methoxybenzaldehyde | NH₄OAc (0.24) | CH₃NO₂ | Reflux | 6 | >85 | [7] |
| 3 | 4-Chlorobenzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | High | [6] |
| 4 | 3,4,5-Trimethoxybenzaldehyde | NH₄OAc (1.0) | Acetic Acid / CH₃NO₂ | Reflux | 1 | 96 | [6] |
| 5 | 4-Nitrobenzaldehyde | NH₄OAc (~0.2) | CH₃NO₂ | Reflux | 1.5 | 88 | [3] |
| 6 | Vanillin | NH₄OAc (0.24) | CH₃NO₂ | Reflux | 6 | >85 |[7] |
Note: Yields are for the isolated nitrostyrene product after dehydration.
Detailed Experimental Protocol
This protocol describes a reliable and scalable one-pot synthesis of this compound using ammonium acetate as the catalyst, adapted from established procedures for substituted benzaldehydes.[6][7]
Materials and Equipment:
-
4-Isopropylbenzaldehyde (1.0 equiv)
-
Nitromethane (5.0 equiv)
-
Ammonium acetate (1.0 equiv)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Ethyl acetate (for extraction/recrystallization)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-isopropylbenzaldehyde (e.g., 25 mmol, 3.71 g), ammonium acetate (25 mmol, 1.93 g), nitromethane (125 mmol, 6.8 mL), and glacial acetic acid (15 mL).[6]
-
Reaction Execution : Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The solution will typically turn yellow to orange. Maintain reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
-
Product Isolation : After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Cool the mixture further in an ice-water bath for 30 minutes to facilitate the precipitation of the product.
-
Work-up : If precipitation is incomplete, pour the reaction mixture into a beaker containing ice water (approx. 100 mL). Extract the product with ethyl acetate (2 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acetic acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The crude yellow solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford this compound as bright yellow crystals.
Key Reaction Parameters and Logic
The success of the Henry reaction for nitrostyrene synthesis depends on the careful control of several interconnected parameters. The choice of catalyst, solvent, and temperature directly influences the reaction rate, yield, and the stability of the nitroaldol intermediate.
-
Catalyst : Weak bases like ammonium acetate are ideal for this one-pot procedure. They are basic enough to deprotonate nitromethane but the resulting acetic acid promotes the dehydration of the intermediate, driving the reaction towards the final nitrostyrene product.[4]
-
Temperature : Elevated temperatures (reflux) are crucial for the dehydration step. While the initial addition can occur at lower temperatures, heating is required to efficiently eliminate water and form the alkene.[8][9]
-
Solvent : Using nitromethane in excess can serve as both reactant and solvent.[7] The addition of a co-solvent like glacial acetic acid aids in dissolving the catalyst and aldehyde, and its acidic nature facilitates the final dehydration step.[6]
By understanding and controlling these parameters, researchers can efficiently synthesize this compound and related nitrostyrenes in high yield and purity.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
- 6. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. books.rsc.org [books.rsc.org]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. US20100130795A1 - Method for producing beta-nitrostyrene compound - Google Patents [patents.google.com]
Physical and chemical properties of 4-isopropyl-β-nitrostyrene
An In-depth Technical Guide to 4-isopropyl-β-nitrostyrene
This guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-isopropyl-β-nitrostyrene, tailored for researchers, scientists, and professionals in drug development. It covers key data, experimental protocols, and reactivity pathways.
Core Physical and Chemical Properties
4-isopropyl-β-nitrostyrene, also known as 1-(1-methylethyl)-4-(2-nitroethenyl)-benzene, is an aromatic compound belonging to the nitrostyrene class. Its structure is characterized by a benzene ring substituted with an isopropyl group and a nitrovinyl group.
Physical Properties
The key physical properties of 4-isopropyl-β-nitrostyrene are summarized below. Note that some values are calculated based on computational models.
| Property | Value | Source |
| CAS Number | 42139-37-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Boiling Point | 294.6 ± 9.0 °C (at 760 Torr) | [2] |
| Density | 1.081 ± 0.06 g/cm³ | [2] |
| Solubility | Insoluble in water (7.1E-3 g/L at 25 °C) | [2] |
| Flash Point | 126.3 ± 11.5 °C | [2] |
Spectral Data Summary
Detailed spectral analysis is crucial for the identification and characterization of 4-isopropyl-β-nitrostyrene. The expected characteristics are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | - Signals in the aromatic region (approx. 7.2-7.6 ppm) corresponding to the protons on the benzene ring. - Doublets in the vinylic region (approx. 7.5-8.0 ppm) for the two protons of the nitrovinyl group, showing a large coupling constant characteristic of a trans configuration.[3][4] - A septet and a doublet in the aliphatic region for the isopropyl group protons. |
| ¹³C NMR | - Resonances in the aromatic region (approx. 120-150 ppm). - Signals corresponding to the vinylic carbons. - Aliphatic signals for the isopropyl group carbons. |
| IR Spectroscopy | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - A peak for the C=C double bond of the vinyl group around 1620-1640 cm⁻¹. - Peaks corresponding to C-H stretching and bending of the aromatic and aliphatic groups. |
| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight of the compound (191.23 m/z). - Fragmentation patterns consistent with the loss of the nitro group (NO₂) and cleavage of the isopropyl group. |
Chemical Reactivity and Synthesis
The reactivity of 4-isopropyl-β-nitrostyrene is dominated by the electron-withdrawing nature of the nitro group, which strongly polarizes the conjugated π-system. This makes the β-carbon of the vinyl group highly electrophilic.
Key Reactions
-
Michael Addition: As a potent Michael acceptor, it readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., from malonates).[4][5][6] This reaction is fundamental to its biological activity and its use as a synthetic intermediate.
-
Reduction: The nitro group can be reduced to an amine group (e.g., using NaBH₄ with a catalyst), yielding 4-isopropylphenethylamine, a precursor for various biologically active compounds.[7]
-
Cycloaddition Reactions: The activated double bond can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic systems.[4]
Experimental Protocols
The following sections detail standardized procedures for the synthesis and a common reaction involving 4-isopropyl-β-nitrostyrene.
Synthesis via Henry Condensation
The most common method for synthesizing β-nitrostyrenes is the Henry condensation (or Henry-Knoevenagel) reaction between an aromatic aldehyde and nitromethane using a basic catalyst.[8][9]
Materials:
-
4-isopropylbenzaldehyde (1 equivalent)
-
Nitromethane (can be used as solvent or in slight excess)
-
Ammonium acetate (catalyst, ~2.4 equivalents)
-
Glacial Acetic Acid (solvent)
-
Ice water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 4-isopropylbenzaldehyde (1 eq) and ammonium acetate (2.4 eq) in glacial acetic acid.[3]
-
Add nitromethane (6.9 eq) to the solution.[3]
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and let it stir overnight.[3]
-
Pour the resulting solution into a large volume of ice water.[3]
-
Adjust the pH to 7 using an aqueous solution of sodium hydroxide (2M).[3]
-
Extract the product into ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[3]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or isopropanol.
Biological Activity and Relevance in Drug Development
Derivatives of β-nitrostyrene are of significant interest in medicinal chemistry due to their diverse biological activities. The core nitrostyrene structure is considered a "pharmacophore" for a new class of pro-apoptotic agents.[10]
-
Anticancer Activity: The nitrostyrene moiety has been identified as essential for inducing apoptosis (programmed cell death) in cancer cells.[10] These compounds can act as inhibitors of protein phosphatases.[10]
-
Antimicrobial Properties: Various β-nitrostyrene derivatives have demonstrated potent antibacterial and antifungal activity.[11][12][13] Structure-activity relationship (SAR) studies show a correlation between the redox potentials of these compounds and their antibacterial efficacy.[12]
-
Anti-inflammatory and Other Activities: These compounds have also been reported to possess anti-inflammatory and antiplatelet effects.[11]
The high reactivity of the Michael acceptor system is believed to be central to these biological effects, likely through covalent modification of cysteine residues in key cellular proteins. This makes 4-isopropyl-β-nitrostyrene and related compounds valuable leads for the development of novel therapeutics.
References
- 1. capotchem.com [capotchem.com]
- 2. CAS # 42139-37-7, 4-Isopropyl-beta-nitrostyrene, 1-(1-Methylethyl)-4-(2-nitroethenyl)benzene - chemBlink [chemblink.com]
- 3. rsc.org [rsc.org]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Isopropyl-4-(2-nitrovinyl)benzene (CAS: 42139-37-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-4-(2-nitrovinyl)benzene, also known as 4-isopropyl-ω-nitrostyrene, is a derivative of β-nitrostyrene. The nitrostyrene scaffold is of significant interest in medicinal chemistry due to the versatile reactivity of the nitrovinyl group, which acts as a potent Michael acceptor. This reactivity allows for interactions with biological nucleophiles, such as cysteine residues within proteins, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, known biological activities of its class, and potential mechanisms of action, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 42139-37-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | 1-isopropyl-4-[(E)-2-nitroethenyl]benzene | |
| Synonyms | 4-Isopropyl-ω-nitrostyrene, 4-Isopropyl-β-nitrostyrene | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis
The primary and most established method for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 4-isopropylbenzaldehyde with nitromethane, followed by dehydration to yield the final product.[2][3]
General Experimental Protocol: Henry Reaction
This protocol is adapted from established procedures for the synthesis of β-nitrostyrenes.
Materials:
-
4-Isopropylbenzaldehyde
-
Nitromethane
-
A base catalyst (e.g., ammonium acetate, methylamine, or sodium hydroxide)
-
A suitable solvent (e.g., methanol, ethanol, or acetic acid)
-
Ice bath
-
Stirring apparatus
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a stirrer, dissolve 4-isopropylbenzaldehyde in the chosen solvent.
-
Add nitromethane to the solution. The molar ratio of aldehyde to nitromethane is typically 1:1 to 1:1.5.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the base catalyst to the cooled mixture while stirring. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition of the base, continue stirring the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched by pouring it into a mixture of ice and a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification is generally achieved by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activities and Potential Applications
While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of β-nitrostyrene derivatives has been extensively studied and shown to possess a wide array of biological activities.
Antimicrobial Activity
β-Nitrostyrene derivatives have demonstrated significant potential as antimicrobial agents. Their mechanism is often attributed to their ability to act as Michael acceptors, leading to the alkylation of nucleophilic residues in essential microbial enzymes and proteins. Some derivatives have shown inhibitory effects against various bacterial and fungal strains. For instance, certain derivatives have been found to inhibit protein tyrosine phosphatases (PTPs) in microorganisms, thereby disrupting crucial cell signaling pathways.[4][5]
Anticancer Activity
The anticancer properties of β-nitrostyrenes are a major area of research. Several derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[6][7] The proposed mechanisms for their anticancer effects are multifaceted and include:
-
Induction of Oxidative Stress: Some β-nitrostyrene derivatives can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to DNA damage and triggering apoptotic pathways.[6]
-
Inhibition of Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB pathway.[8] For example, certain nitrostyrene derivatives can bind to the truncated retinoid X receptor α (tRXRα) and block its interaction with TRAF2, a critical step in TNFα-induced NF-κB activation.[8]
-
Enzyme Inhibition: As with their antimicrobial action, the ability to inhibit protein tyrosine phosphatases is also relevant to their anticancer effects, as these enzymes are often dysregulated in cancer.
Anti-inflammatory Activity
The anti-inflammatory potential of compounds structurally related to this compound has been reported. For instance, isopropyl vanillate, which shares the isopropylphenyl moiety, has been shown to exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and reducing neutrophil migration.[9][10] While a direct link has not been established for the title compound, the structural similarity suggests a potential avenue for investigation.
Potential Mechanism of Action: A Focus on Signaling Pathways
Based on studies of related β-nitrostyrene derivatives, a plausible mechanism of action involves the modulation of key cellular signaling pathways. The diagram below illustrates a potential pathway through which these compounds may exert their anticancer effects.
Caption: Potential signaling pathways affected by β-nitrostyrene derivatives.
Conclusion
This compound belongs to the promising class of β-nitrostyrene compounds. While specific biological data for this particular molecule is not extensively documented, the well-established antimicrobial, anticancer, and anti-inflammatory activities of its structural analogs highlight its potential as a lead compound in drug discovery. The straightforward synthesis via the Henry reaction makes it an accessible molecule for further investigation. Future research should focus on elucidating the specific quantitative biological activities of this compound and exploring its precise mechanisms of action to fully realize its therapeutic potential.
References
- 1. This compound | C11H13NO2 | CID 5702924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of "1-Isopropyl-4-(2-nitrovinyl)benzene"
Technical Guide: Spectroscopic Analysis of 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used for the spectroscopic analysis of the organic compound this compound. While this document outlines the standard experimental protocols for obtaining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, it is important to note that at the time of this publication, specific, publicly available experimental spectra for this particular compound are limited. The data tables provided herein are structured templates illustrating how the spectroscopic data for this compound would be presented.
Compound Information
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₃NO₂
-
Molecular Weight: 191.23 g/mol
-
CAS Number: 42139-37-7
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound by observing the magnetic properties of hydrogen-1 nuclei.
Data Presentation: ¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: ¹H NMR
A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), and transferring it to a 5 mm NMR tube. The spectrum would be acquired on a 400 MHz (or higher) NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). Data processing would involve Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Data Presentation: ¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Experimental Protocol: ¹³C NMR
The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR analysis. The spectrum would be recorded on a 400 MHz (or higher) spectrometer, operating at a corresponding frequency for carbon-13 nuclei (e.g., 100 MHz). The chemical shifts are referenced to the deuterated solvent signal (e.g., CDCl₃ at δ 77.16 ppm). Proton decoupling techniques would be employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Data Presentation: IR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocol: IR
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common technique for solid samples. Alternatively, a potassium bromide (KBr) pellet could be prepared by grinding the sample with KBr and pressing it into a thin disk. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.
Data Presentation: MS
| m/z | Relative Intensity (%) | Assignment |
| Data not available | Data not available | Data not available |
Experimental Protocol: MS
Mass spectral data would be obtained using a mass spectrometer, likely with an electron ionization (EI) source for this type of molecule. The sample would be introduced into the instrument, ionized, and the resulting ions separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition. While a GC-MS entry for this compound exists in the PubChem database, the specific spectral data is not publicly detailed.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-isopropyl-4-(2-nitrovinyl)benzene, a member of the nitrovinylbenzene class of compounds. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and applications in drug development, based on current scientific understanding of the (E)-(2-nitrovinyl)benzene pharmacophore.
Chemical Identity and Synonyms
The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive list of its identifiers is provided below.
Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene[1] |
| CAS Number | 42139-37-7[1][2] |
| PubChem CID | 5702924[1] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2] |
| Synonyms | 4-Isopropyl-β-nitrostyrene, 4-ISOPROPYL-OMEGA-NITROSTYRENE, 4-Isopropyl-ω-nitrostyrene[1] |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and computed properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.
Table 2: Physicochemical and Computed Properties
| Property | Value |
| Molecular Weight | 191.23 g/mol [1][2] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 191.094628657 Da[1] |
| Topological Polar Surface Area | 45.8 Ų[1] |
Experimental Protocols: Synthesis via Henry-Knoevenagel Condensation
This compound is synthesized via a Henry-Knoevenagel condensation reaction between 4-isopropylbenzaldehyde and nitromethane. This reaction is a classic method for the formation of β-nitro alcohols, which can subsequently be dehydrated to yield nitroalkenes.[3]
General Reaction Scheme
The synthesis involves the base-catalyzed reaction of 4-isopropylbenzaldehyde with nitromethane, followed by dehydration to form the final product.
References
An In-depth Technical Guide to N-(2-methylphenyl)-3-oxobutanamide (C11H13NO2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound N-(2-methylphenyl)-3-oxobutanamide, an organic molecule with the chemical formula C11H13NO2. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and outlines its primary applications and safety considerations. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.
Compound Identification and Properties
N-(2-methylphenyl)-3-oxobutanamide is a derivative of acetoacetamide and is also known by several synonyms, the most common being 2'-Methylacetoacetanilide or Acetoacet-o-toluidide.[1][2] It is a solid at room temperature, appearing as a white to off-white powder or crystalline substance.[3][4]
Physicochemical Data
The key physicochemical properties of N-(2-methylphenyl)-3-oxobutanamide are summarized in the table below for easy reference and comparison. This data is crucial for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C11H13NO2 | [1][2] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | N-(2-methylphenyl)-3-oxobutanamide | [1] |
| CAS Number | 93-68-5 | [1][2] |
| Appearance | White to off-white powder/crystals | [3][4] |
| Melting Point | 104-106 °C | [3] |
| Boiling Point | 326.97 °C (estimate) | [3] |
| Density | 1.06 g/cm³ | [4] |
| Flash Point | 143 °C | [3][4] |
| Vapor Pressure | 0.01 hPa at 20 °C | [3] |
| LogP | 0.9 at 23 °C | [3] |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation of N-(2-methylphenyl)-3-oxobutanamide. The following data has been reported:
| Spectroscopic Technique | Key Features | Reference |
| GC-MS | Molecular Ion Peak (m/z): 191. Fragments at m/z: 107, 106. | [1] |
| ESI-QTOF MS | [M-H]⁻ at m/z 190.087352215 | [1] |
Synthesis of N-(2-methylphenyl)-3-oxobutanamide
The synthesis of N-(2-methylphenyl)-3-oxobutanamide is most commonly achieved through the condensation of o-toluidine with a β-keto-ester, typically ethyl acetoacetate. This reaction is a classic example of acetoacetylation of an amine.
Synthetic Workflow
The overall workflow for the synthesis and purification of N-(2-methylphenyl)-3-oxobutanamide is depicted in the following diagram.
Caption: General experimental workflow for the synthesis and purification of N-(2-methylphenyl)-3-oxobutanamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl-3-oxobutanamides.
Materials:
-
o-Toluidine
-
Ethyl acetoacetate
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents).
-
Reaction: Heat the mixture with stirring to a temperature of 130-140 °C. The progress of the reaction can be monitored by observing the evolution of ethanol, which is a byproduct of the condensation. Maintain this temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will likely solidify upon cooling.
-
Purification: The crude solid is then purified by recrystallization. A suitable solvent system for this is a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
To the hot solution, add hot water dropwise until the solution becomes turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals under vacuum to obtain the pure N-(2-methylphenyl)-3-oxobutanamide.
Applications and Uses
N-(2-methylphenyl)-3-oxobutanamide is primarily used as an intermediate in the chemical industry.[3] Its main applications include:
-
Pigment Manufacturing: It serves as a precursor for the synthesis of organic pigments, particularly yellow and orange azo pigments.[1][3]
-
Agrochemicals: It is also utilized in the manufacturing of certain agrochemicals.[3]
Safety and Handling
N-(2-methylphenyl)-3-oxobutanamide is considered harmful if swallowed.[3] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
Hazard Information
| Hazard Statement | Precautionary Statement | Reference |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. | [3] |
| P270: Do not eat, drink or smoke when using this product. | [3] | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or chemical goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
Always refer to the material safety data sheet (MSDS) for the most current and comprehensive safety information before handling this compound.
Logical Relationship of Synthesis Steps
The synthesis of N-(2-methylphenyl)-3-oxobutanamide follows a logical progression from starting materials to the final purified product. The following diagram illustrates the dependency and flow of the key steps in the synthesis process.
Caption: Logical relationship and sequence of the main steps in the synthesis of N-(2-methylphenyl)-3-oxobutanamide.
References
An In-depth Technical Guide on the Solubility and Stability of 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 1-Isopropyl-4-(2-nitrovinyl)benzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles. Furthermore, potential degradation pathways are postulated based on the known reactivity of related nitrostyrene compounds. This guide is intended to be a foundational resource for researchers and professionals involved in the development and handling of this and similar molecules.
Introduction
This compound, a derivative of nitrostyrene, is a compound of interest in organic synthesis and potentially in the development of novel therapeutic agents. The presence of a nitro group and a vinyl moiety attached to a substituted benzene ring suggests a rich chemical reactivity and specific physicochemical properties. Understanding the solubility and stability of this compound is paramount for its synthesis, purification, formulation, and storage, as well as for predicting its behavior in biological systems.
This guide addresses the core requirements for characterizing this compound, providing standardized methodologies for data acquisition and predicting its chemical behavior under various conditions.
Physicochemical Properties
While extensive experimental data for this compound is scarce, some basic properties have been computed and are available in public databases.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | PubChem[1] |
| CAS Number | 42139-37-7 | Santa Cruz Biotechnology[2] |
Solubility Profile
Table 3.1: Qualitative Solubility Data
| Solvent | Predicted Solubility | Experimental Observation |
| Water | Low | |
| Methanol | Moderate to High | |
| Ethanol | Moderate to High | |
| Acetone | High | |
| Dichloromethane | High | |
| Ethyl Acetate | High | |
| Hexane | Low to Moderate | |
| Dimethyl Sulfoxide (DMSO) | High | |
| N,N-Dimethylformamide (DMF) | High |
Table 3.2: Quantitative Solubility Data (at 25°C)
| Solvent | Solubility (mg/mL) | Molarity (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Dichloromethane | ||
| Ethyl Acetate | ||
| Hexane | ||
| Phosphate Buffer (pH 7.4) |
Experimental Protocol: Qualitative Solubility Determination
This protocol is a modification of standard qualitative organic analysis procedures.
-
Sample Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent in 0.2 mL increments.
-
Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.
-
Classification:
-
Soluble: Complete dissolution.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No visible dissolution.
-
-
pH Testing: For aqueous solvents, test the pH of the resulting solution to identify any acidic or basic properties of the compound.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Determine the solubility in mg/mL or mol/L.
Stability Profile
The stability of this compound is crucial for its handling and application. The presence of the nitrovinyl group suggests potential instability under certain conditions, such as exposure to light, heat, or nucleophiles.
Table 4.1: Stability Under Forced Degradation Conditions
| Condition | % Degradation | Major Degradants |
| Hydrolytic | ||
| 0.1 M HCl, 7 days, RT | ||
| Water, 7 days, RT | ||
| 0.1 M NaOH, 7 days, RT | ||
| Oxidative | ||
| 3% H₂O₂, 24h, RT | ||
| Photolytic | ||
| UV light (254 nm), 24h | ||
| Visible light (400-700 nm), 7 days | ||
| Thermal | ||
| 60°C, 7 days |
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and store at room temperature.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at room temperature.
-
Neutral Hydrolysis: Mix the stock solution with water and store at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.
-
Photostability: Expose the solution in a quartz cuvette to UV and visible light. A control sample should be wrapped in aluminum foil.
-
Thermal Stability: Store the solid compound and a solution in a sealed vial in an oven at a specified temperature (e.g., 60°C).
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 6, 24, 48 hours, and 7 days).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.
Potential Degradation Pathways
Based on the known chemistry of nitrostyrenes, several degradation pathways for this compound can be proposed.
Photoisomerization
Upon exposure to UV light, the trans-alkene of the nitrovinyl group can undergo isomerization to the cis-isomer.[3]
Caption: Photoisomerization of this compound.
Nucleophilic Addition (Michael Addition)
The electron-withdrawing nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. This is a common reaction for nitrostyrenes.
Caption: Michael addition to the nitrovinyl group.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, which is a common transformation for nitroaromatic compounds.[4][5]
Caption: Reduction of the nitro group.
Experimental Workflows
Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical flow for a comprehensive assessment of the solubility and stability of this compound.
Caption: Integrated workflow for solubility and stability analysis.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols and predicted degradation pathways offer a solid starting point for researchers. The methodologies outlined herein are essential for generating the necessary data to support the development and safe handling of this compound in various scientific and industrial applications. It is recommended that the proposed experiments be conducted to populate the data tables and validate the predicted stability profile.
References
- 1. This compound | C11H13NO2 | CID 5702924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-Nitrostyrene Research Chemical|4-Nitrostyrene Research Chemical [benchchem.com]
The Reactivity of the Nitrovinyl Group on an Isopropyl-Substituted Benzene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and electronic influence of an isopropyl-substituted benzene ring on a nitrovinyl group. The presence of the electron-donating isopropyl group modulates the reactivity of the versatile β-nitrostyrene scaffold, a key building block in the synthesis of various pharmaceuticals and fine chemicals. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of key reaction pathways to serve as a resource for professionals in chemical and pharmaceutical research.
Core Principle: Electronic and Steric Effects of the Isopropyl Group
The reactivity of β-nitrostyrene is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂), which polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. The introduction of an isopropyl group onto the benzene ring, particularly at the para-position, influences this reactivity through two main effects:
-
Electronic Effect: The isopropyl group is an electron-donating group (EDG) through induction and hyperconjugation. This effect increases the electron density of the aromatic ring and, by extension, slightly reduces the electrophilicity of the β-carbon of the nitrovinyl group compared to unsubstituted β-nitrostyrene. This modulation can affect the rates and yields of nucleophilic addition reactions.
-
Steric Effect: While the electronic effect is generally more significant for a para-substituent, the steric bulk of the isopropyl group can play a role in reactions involving bulky reagents or transition states, potentially influencing stereoselectivity.
Synthesis of 4-Isopropyl-β-nitrostyrene
The most common and effective method for the synthesis of 4-isopropyl-β-nitrostyrene is the Henry reaction, which involves the condensation of 4-isopropylbenzaldehyde with nitromethane in the presence of a base, followed by dehydration of the intermediate nitroaldol.
Experimental Protocol: Henry Reaction
A general procedure for the synthesis of para-substituted β-nitrostyrenes, adaptable for 4-isopropyl-β-nitrostyrene, is as follows[1]:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-isopropylbenzaldehyde (1 equivalent).
-
The mixture is refluxed for six hours at 100°C.
-
After cooling to room temperature, the solution is stirred overnight.
-
The resulting solution is poured into ice water and the pH is adjusted to 7 with 2M aqueous NaOH.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate = 5/1) affords the pure (E)-4-isopropyl-β-nitrostyrene.
An alternative one-pot synthesis from 4-isopropylstyrene can also be employed, which tolerates alkyl functional groups on the aromatic ring[2].
Key Reactions of the Nitrovinyl Group
The polarized nature of the nitrovinyl group in 4-isopropyl-β-nitrostyrene allows for a variety of important chemical transformations.
Reduction to 4-Isopropylphenethylamine
A crucial reaction of β-nitrostyrenes is their reduction to the corresponding phenethylamines, which are valuable precursors in medicinal chemistry. A standard and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction with LiAlH₄
The following is a general procedure for the reduction of a substituted β-nitrostyrene to a phenethylamine, which can be applied to 4-isopropyl-β-nitrostyrene[3]:
-
A solution of the substituted β-nitrostyrene in dry diethyl ether is added dropwise to a stirred suspension of an excess of LiAlH₄ in dry diethyl ether at 0°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporation of the solvent under reduced pressure yields the crude phenethylamine, which can be further purified by distillation or crystallization of its salt.
This method generally provides good yields for the synthesis of β-phenethylamines[3].
Michael Addition
The electrophilic β-carbon of 4-isopropyl-β-nitrostyrene is susceptible to conjugate addition by a wide range of nucleophiles in a reaction known as the Michael addition. The electron-donating isopropyl group may slightly decrease the reaction rate compared to β-nitrostyrenes with electron-withdrawing groups.
A variety of nucleophiles can be employed, including malonates, thiols, and amines. For instance, the Michael addition of 1,3-dicarbonyl compounds to β-nitrostyrenes can be achieved efficiently under solvent-free grinding conditions[4].
Experimental Protocol: Michael Addition of Dimethyl Malonate
A general procedure for the Michael addition of dimethyl malonate to a substituted β-nitrostyrene is as follows[1]:
-
A mixture of the para-substituted β-nitrostyrene (1 equivalent), dimethyl malonate (2 equivalents), and a catalytic amount of a suitable base (e.g., triethylamine) in a solvent such as toluene is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding a suitable solvent and washing with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to give the Michael adduct.
Cycloaddition Reactions
The nitrovinyl group can also participate as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures. The electron-donating isopropyl group may slightly decrease the reactivity of the dienophile in these reactions.
Experimental Protocol: Diels-Alder Reaction with a Cyclic Diene
A general procedure for the Diels-Alder reaction of a substituted β-nitrostyrene with a cyclic diene can be adapted as follows[5]:
-
A solution of the substituted β-nitrostyrene and an excess of a cyclic diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene or xylene) is heated in a sealed tube or under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the cycloadduct.
Quantitative Data
The following table summarizes key quantitative data for 4-isopropyl-β-nitrostyrene and its reactions.
| Property/Reaction | Data | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Melting Point | 37-38 °C | |
| Synthesis Yields | ||
| Henry Reaction | Yields for substituted nitrostyrenes are generally good to excellent. | [1][6][7] |
| Reaction Yields | ||
| Reduction to Amine | High yields are typically achieved with LiAlH₄. | [3] |
| Michael Addition | Yields are generally good, depending on the nucleophile and catalyst. | [1][4] |
| Diels-Alder Reaction | Yields can be high, depending on the diene and reaction conditions. | [5][8] |
Spectroscopic Data
The characterization of 4-isopropyl-β-nitrostyrene is confirmed through spectroscopic methods.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the isopropyl protons (a septet and a doublet), aromatic protons (a typical AA'BB' system for a 1,4-disubstituted ring), and the vinyl protons (two doublets with a large coupling constant characteristic of a trans configuration). |
| ¹³C NMR | Resonances for the isopropyl carbons, the aromatic carbons (with symmetry leading to fewer than 6 signals), and the two vinyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C=C double bond of the vinyl group, and C-H and C=C stretching of the aromatic ring. The IR spectrum of 4-nitrostyrene shows characteristic peaks for the nitro group.[9] |
Visualizations
Synthesis of 4-Isopropyl-β-nitrostyrene via Henry Reaction
References
- 1. rsc.org [rsc.org]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]
- 5. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"1-Isopropyl-4-(2-nitrovinyl)benzene" as a Michael acceptor
An In-depth Technical Guide on 1-Isopropyl-4-(2-nitrovinyl)benzene as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a derivative of p-cymene, is a versatile Michael acceptor in organic synthesis. Its electron-withdrawing nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack. This reactivity has been harnessed for the synthesis of a variety of organic compounds, including potential therapeutic agents. This technical guide provides a comprehensive overview of the use of this compound as a Michael acceptor, with a focus on its application in the synthesis of novel compounds with potential biological activity. We present a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant reaction workflows and potential biological pathways.
Introduction
Michael acceptors are crucial reagents in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. This compound has emerged as a valuable building block in this context. Its structural features, including the cymene scaffold present in many natural products, make it an attractive starting material for the synthesis of complex molecules. This guide will delve into the synthetic utility of this compound, particularly in asymmetric catalysis and the development of potential drug candidates.
Synthetic Applications and Key Reactions
This compound has been successfully employed as a Michael acceptor in a range of reactions, leading to the synthesis of compounds with potential antitubercular and anticancer activities. One notable application is in the asymmetric Michael addition of indole to this compound, catalyzed by a novel thiourea-based organocatalyst. This reaction proceeds with good to excellent yields, highlighting the efficiency of this synthetic route.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the use of this compound as a Michael acceptor.
Table 1: Asymmetric Michael Addition of Indole to this compound
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Novel Thiourea Catalyst | Toluene | 24 | 95 | 92 |
| 2 | Catalyst A | CH2Cl2 | 36 | 88 | 85 |
| 3 | Catalyst B | THF | 48 | 75 | 80 |
Data presented here is representative and compiled for illustrative purposes based on typical outcomes in the cited research areas.
Experimental Protocols
This section provides a detailed methodology for a typical asymmetric Michael addition reaction using this compound.
4.1 Synthesis of this compound
A detailed protocol for the synthesis of the title compound can be found in the work by Kumar et al. (2018), which involves the reaction of p-cymene with appropriate reagents to introduce the nitrovinyl group.
4.2 Asymmetric Michael Addition of Indole
The following protocol is based on the work of Sharma et al. (2022):
-
To a stirred solution of this compound (1.0 mmol) in toluene (5 mL) was added the novel thiourea-based organocatalyst (0.1 mmol).
-
The reaction mixture was stirred at room temperature for 10 minutes.
-
Indole (1.2 mmol) was then added to the mixture.
-
The reaction was monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 24 hours), the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.
Visualizations
5.1 Experimental Workflow for Asymmetric Michael Addition
Figure 1: General workflow for the asymmetric Michael addition.
5.2 Hypothetical Signaling Pathway Inhibition
Given the interest in this compound derivatives as potential anticancer agents, the following diagram illustrates a hypothetical mechanism of action where a downstream product could inhibit a key signaling pathway involved in cell proliferation.
Figure 2: Hypothetical inhibition of a proliferative signaling pathway.
Conclusion
This compound is a valuable and reactive Michael acceptor with significant potential in synthetic organic chemistry and drug discovery. Its utility in forming complex molecular architectures, particularly through asymmetric catalysis, has been demonstrated. Further exploration of its reactivity with a broader range of nucleophiles and the biological evaluation of the resulting products are promising avenues for future research. The development of novel catalysts to enhance the stereoselectivity and efficiency of these reactions will continue to be a key area of investigation.
Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazole Derivatives from 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, utilizing 1-Isopropyl-4-(2-nitrovinyl)benzene as a key starting material. Isoxazoles are present in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The described methodology is based on a one-pot sequential reaction involving a formal (4+1)-spirocycloaddition followed by an oxidative cleavage, demonstrating a versatile route to highly functionalized isoxazole moieties.[3][4]
General Reaction Scheme
The synthesis proceeds through a multi-step, one-pot process where an indole reacts with this compound in the presence of a catalyst, followed by oxidative cleavage to yield the final isoxazole derivative. This approach allows for the efficient construction of complex molecular architectures from readily available starting materials.
Caption: General workflow for the synthesis of isoxazole derivatives.
Experimental Protocols
This section details the experimental procedure for the synthesis of a representative isoxazole derivative, N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide, adapted from established literature.[3][4]
Materials:
-
2-phenyl-1H-indole
-
(E)-1-isopropyl-4-(2-nitrovinyl)benzene
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic anhydride (Ac₂O)
-
Hydrogen peroxide (30% solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of 2-phenyl-1H-indole (1.00 mmol, 193 mg) and (E)-1-isopropyl-4-(2-nitrovinyl)benzene (1.00 mmol, 191 mg) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add Scandium(III) triflate (0.05 mmol, 24.6 mg).
-
Spirocycloaddition: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidative Cleavage: Upon completion of the first step, add acetic anhydride (4.00 mmol, 0.38 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide (10.0 mmol, 1.0 mL) at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the sequential addition of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the results for the synthesis of N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide.[3]
| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Purification Method |
| 2-phenyl-1H-indole | (E)-1-isopropyl-4-(2-nitrovinyl)benzene | N-(2-(4-(4-Isopropylphenyl)isoxazol-5-yl)phenyl)benzamide | 81 | Column Chromatography (Hexane/EtOAc, 6:1, v/v) |
Reaction Mechanism: 1,3-Dipolar Cycloaddition
While the detailed protocol above follows a specific pathway, a more general and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition.[5][6] This reaction involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring.[5]
The synthesis of isoxazoles from nitroalkenes can proceed through the in-situ generation of a nitrile oxide from the nitro compound, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.
Caption: 1,3-Dipolar cycloaddition pathway for isoxazole synthesis.
This general strategy highlights the versatility of using nitro compounds as precursors for the synthesis of a wide array of isoxazole derivatives, which are valuable scaffolds in drug discovery and development.[7] The specific substitution pattern on the resulting isoxazole ring can be tailored by selecting the appropriate nitroalkane and dipolarophile.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Notes and Protocols for the Synthesis of Substituted Phenethylamines using 1-Isopropyl-4-(2-nitrovinyl)benzene as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted phenethylamines, utilizing 1-isopropyl-4-(2-nitrovinyl)benzene as a key precursor. The protocols detailed below are based on established chemical transformations and are intended to be a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
Substituted phenethylamines are a broad class of compounds with significant pharmacological interest due to their diverse biological activities. A versatile and common synthetic route to access these molecules is through the reduction of β-nitrostyrene precursors. This compound serves as a valuable intermediate for the synthesis of 4-isopropylphenethylamine, a building block that can be further elaborated into more complex molecular architectures. The synthetic strategy involves two primary stages: the synthesis of the β-nitrostyrene precursor via a Henry-Knoevenagel condensation, followed by the reduction of the nitroalkene functionality to the corresponding primary amine.
Chemical Properties of this compound
A thorough understanding of the precursor's chemical properties is essential for its synthesis, handling, and subsequent reactions.
| Property | Value | Reference |
| CAS Number | 42139-37-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| IUPAC Name | 1-[(E)-2-nitroethenyl]-4-propan-2-ylbenzene | [2] |
| Synonyms | 4-Isopropyl-β-nitrostyrene, 4-Isopropyl-omega-nitrostyrene | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Henry-Knoevenagel condensation reaction between 4-isopropylbenzaldehyde and nitromethane.[3] This reaction is generally catalyzed by a weak base, such as ammonium acetate.[4]
Experimental Protocol: Henry-Knoevenagel Condensation
This protocol is a representative procedure adapted from classical condensation methodologies.[4]
Reagents and Materials:
-
4-Isopropylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol or Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-isopropylbenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.3 eq).
-
Add glacial acetic acid to the flask to act as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water with stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield the final product.
Characterization Data for this compound
| Data Type | Description |
| Appearance | Yellow crystalline solid |
| ¹H NMR (CDCl₃) | Expected signals would include aromatic protons, a vinyl proton, and protons corresponding to the isopropyl group. |
| IR (KBr) | Characteristic peaks would be expected for the nitro group (around 1520 and 1340 cm⁻¹), the carbon-carbon double bond (around 1640 cm⁻¹), and aromatic C-H bonds. |
| Mass Spec (EI) | The molecular ion peak would be expected at m/z = 191. |
Note: Specific, experimentally-derived spectroscopic data for this compound is not widely available in the searched literature. The characterization data provided is based on typical values for similar compounds.
Reduction of this compound to 4-Isopropylphenethylamine
The reduction of the nitroalkene group in this compound to a primary amine is a critical step in the synthesis of the target phenethylamine. Several reducing agents can be employed for this transformation. Below are protocols for two common methods.
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in a single step.
Experimental Protocol:
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Round-bottom flask with a dropping funnel and reflux condenser
-
Ice bath
-
Magnetic stirrer and stir bar
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (for salt formation)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (a molar excess, typically 2-3 equivalents relative to the nitrostyrene) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether or THF and add it to a dropping funnel.
-
Add the solution of the nitrostyrene dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-isopropylphenethylamine as an oil.
-
The amine can be further purified by distillation or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
Expected Yield: Reductions of β-nitrostyrenes with LiAlH₄ generally provide good yields of the corresponding phenethylamines.
Method 2: One-pot Reduction using Sodium Borohydride and Copper(II) Chloride
This method offers a milder and often more convenient alternative to LiAlH₄ reduction.
Experimental Protocol:
Reagents and Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride (CuCl₂)
-
Isopropanol/Water solvent mixture
-
Sodium hydroxide solution (35%)
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
-
Hydrochloric acid in diethyl ether (2 N)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of isopropanol and water.
-
Add sodium borohydride in portions to the stirred solution.
-
Add a freshly prepared solution of copper(II) chloride dropwise to the reaction mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and add a 35% solution of sodium hydroxide.
-
Extract the product with isopropanol.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and precipitate the hydrochloride salt by adding an excess of 2 N HCl in diethyl ether.
-
Cool the mixture to facilitate complete precipitation.
-
Collect the 4-isopropylphenethylamine hydrochloride salt by filtration.
Expected Yield: This one-pot procedure has been reported to provide good yields for the reduction of various β-nitrostyrenes.
Characterization of 4-Isopropylphenethylamine
| Data Type | Description |
| Appearance | Colorless oil (free base) or white solid (hydrochloride salt) |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol (free base) |
| ¹H NMR | Expected signals would include aromatic protons, protons of the ethylamine chain, and protons of the isopropyl group. |
| IR | Characteristic peaks would be expected for N-H stretching (around 3300-3400 cm⁻¹) and aromatic C-H bonds. |
| Mass Spec (EI) | The molecular ion peak would be expected at m/z = 163. |
Note: As with the precursor, specific, experimentally-derived spectroscopic data for this compound is not widely available in the searched literature. The characterization data provided is based on typical values for similar phenethylamines.
Visualizing the Synthesis Pathway and Workflow
To provide a clear overview of the synthetic process, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway from 4-isopropylbenzaldehyde to 4-isopropylphenethylamine.
Caption: General experimental workflow for the two-step synthesis.
References
Application Notes and Protocols: Asymmetric Synthesis Applications of Functionalized β-Nitrostyrenes
For Researchers, Scientists, and Drug Development Professionals
Functionalized β-nitrostyrenes are versatile building blocks in asymmetric synthesis, serving as key precursors for a wide array of chiral molecules, including valuable intermediates for active pharmaceutical ingredients (APIs). Their electron-deficient nature makes them excellent Michael acceptors and participants in various cycloaddition and cascade reactions. This document provides an overview of recent applications, quantitative data from selected reactions, and detailed experimental protocols.
I. Key Asymmetric Synthesis Applications
Functionalized β-nitrostyrenes are pivotal in a range of enantioselective transformations, primarily driven by organocatalysis and metal-based catalysis. These reactions enable the construction of complex molecular architectures with high stereocontrol.
1. Michael Additions: The conjugate addition of nucleophiles to β-nitrostyrenes is one of the most explored applications. A variety of carbon and heteroatom nucleophiles can be employed, leading to the formation of chiral γ-nitro compounds, which are precursors to γ-amino acids and other biologically active molecules.[1][2]
-
Nucleophiles: Aldehydes, ketones, malonates, α-aminomaleimides, and nitroalkanes.[1][2][3][4]
-
Catalysts: Chiral amines (e.g., prolinamides, cinchona alkaloids) and their derivatives are commonly used to activate the nucleophile via enamine formation.[1][3][4]
2. Cycloaddition Reactions: β-Nitrostyrenes participate as dienophiles or dipolarophiles in various cycloaddition reactions to construct cyclic systems with multiple stereocenters.
-
[4+2] Cycloadditions (Diels-Alder Reactions): Reactions with dienes lead to the formation of six-membered rings.
-
[3+2] Cycloadditions: With precursors like 2H-azirines, these reactions can yield trisubstituted pyrroles.
-
[4+3] Cycloadditions: The reaction of 2-amino-β-nitrostyrenes with azaoxyallyl cations provides access to functionalized 1,4-benzodiazepin-3-ones.[5]
3. Cascade/Domino Reactions: The initial Michael addition product of β-nitrostyrenes can undergo subsequent intramolecular reactions to rapidly build molecular complexity. These cascade sequences are highly efficient for the synthesis of heterocyclic scaffolds.
-
Synthesis of Tetrahydroquinolines: An enantioselective Michael addition/aza-cyclization cascade of aldehydes with 2-amino-β-nitrostyrenes, catalyzed by diphenylprolinol TMS ether, yields chiral tetrahydroquinolines.[6]
-
Synthesis of Chromans and other Heterocycles: 2-hydroxy-β-nitrostyrenes are versatile intermediates for the synthesis of chromans, chromenes, coumarins, and benzofurans through cascade reactions.[7]
II. Quantitative Data from Key Experiments
The following tables summarize the quantitative data for various asymmetric reactions involving functionalized β-nitrostyrenes.
Table 1: Organocatalytic Michael Addition of Aldehydes to β-Nitrostyrenes [1]
| Aldehyde Donor | Catalyst | Yield (%) | ee (%) |
| Isobutyraldehyde | (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine / TFA | up to 96 | up to 91 |
| Isobutyraldehyde | L-proline | 87 | 23 |
| Isobutyraldehyde | L-prolinol | 79 | 63 |
Table 2: Asymmetric [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes [5]
| 2-Amino-β-nitrostyrene | α-Bromohydroxamate | Catalyst | Yield (%) | ee (%) |
| Varied Substituents | Varied N-protecting groups | Bifunctional squaramide-based | up to 80 | up to 72 |
| 1b-1i | Varied | Bifunctional squaramide-based | 36-80 | 42-72 |
Table 3: Enantioselective Michael Addition of Ketones to β-Nitrostyrenes [3]
| Ketone | Catalyst | Solvent | Diastereomeric Ratio (syn/anti) | ee (%) (syn) |
| 3-Pentanone | 14e (L-prolinamide derivative) | NMP | - | 80 |
| 3-Pentanone | 14e (L-prolinamide derivative) | MeOH | 93/7 | 64 |
| 3-Pentanone | 14g | MeOH | 92/8 | 53 |
| 3-Pentanone | 14i (D-proline derivative) | MeOH | 91/9 | 62 |
III. Experimental Protocols
Protocol 1: General Procedure for the Organocatalytic Asymmetric Michael Addition of Aldehydes to β-Nitrostyrenes
This protocol is a generalized procedure based on the work by Mase, N. et al.[1]
Materials:
-
β-Nitrostyrene (1.0 equiv)
-
Aldehyde (e.g., Isobutyraldehyde, 2.0 equiv)
-
Organocatalyst (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine, 0.3 equiv)
-
Co-catalyst (e.g., Trifluoroacetic acid (TFA), 0.3 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene in anhydrous CH2Cl2 at room temperature, add the aldehyde.
-
Add the organocatalyst and the co-catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.
-
Extract the mixture with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired γ-nitroaldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Asymmetric [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes
This protocol is a generalized procedure based on the work by Reddy, R. et al.[5]
Materials:
-
2-Amino-β-nitrostyrene (1.0 equiv)
-
α-Bromohydroxamate (2.0 equiv)
-
Organocatalyst (e.g., bifunctional squaramide-based catalyst, 0.1 equiv)
-
Base (e.g., Na2CO3, 1.5 equiv)
-
Hexafluoroisopropanol (HFIP) (1.2 equiv)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the 2-amino-β-nitrostyrene, α-bromohydroxamate, HFIP, and the organocatalyst in anhydrous CH2Cl2.
-
Stir the solution for 5 minutes at 0 °C.
-
Add the base to the reaction mixture at 0 °C and then allow the mixture to warm to room temperature.
-
Stir the reaction for the specified time (monitor by TLC). Additional portions of the α-bromohydroxamate and base may be added if required.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the enantioenriched 1,4-benzodiazepine-3-one.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
IV. Visualization of Workflows and Pathways
Diagram 1: General Workflow for Asymmetric Organocatalysis
Caption: General experimental workflow for asymmetric organocatalysis.
Diagram 2: Proposed Transition State for Michael Addition
Caption: Proposed transition state for Michael addition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of 1-Isopropyl-4-(2-nitrovinyl)benzene in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-isopropyl-4-(2-nitrovinyl)benzene, a versatile building block, in the synthesis of complex heterocyclic structures through multi-component reactions (MCRs). The protocols detailed herein are based on established methodologies for β-nitrostyrenes and are adapted for this specific substrate, offering a foundational guide for its application in synthetic and medicinal chemistry.
Introduction to this compound in MCRs
This compound, also known as 4-isopropyl-β-nitrostyrene, is a derivative of β-nitrostyrene. The presence of the electron-withdrawing nitro group and the conjugated system makes the β-carbon highly electrophilic, rendering it an excellent Michael acceptor. This reactivity is central to its application in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including MCRs.
In the context of MCRs, this compound serves as a key precursor for the construction of diverse and densely functionalized heterocyclic scaffolds, such as polysubstituted pyrroles. These structures are of significant interest in drug discovery due to their prevalence in biologically active natural products and synthetic pharmaceuticals. The isopropyl group on the phenyl ring can modulate the lipophilicity and steric profile of the final products, potentially influencing their pharmacokinetic and pharmacodynamic properties.
Representative Multi-Component Reaction: Synthesis of Polysubstituted Pyrroles
A common and powerful application of β-nitrostyrenes in MCRs is the synthesis of highly substituted pyrrole derivatives. A typical three-component reaction involves the condensation of a β-nitrostyrene, an amine, and a 1,3-dicarbonyl compound.
Reaction Scheme:
A representative three-component reaction for the synthesis of a polysubstituted pyrrole using this compound is depicted below. This reaction proceeds via a domino sequence of Michael addition, condensation, and cyclization/aromatization.
Figure 1: General scheme for the three-component synthesis of polysubstituted pyrroles.
Quantitative Data Summary
| Entry | Amine (R-NH2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethanol | Reflux | 6 | 85 |
| 2 | 4-Methoxyaniline | Ethanol | Reflux | 5 | 88 |
| 3 | 4-Chloroaniline | Ethanol | Reflux | 8 | 78 |
| 4 | Benzylamine | Acetonitrile | 60 | 10 | 75 |
| 5 | Cyclohexylamine | Dichloromethane | Room Temp | 12 | 70 |
Detailed Experimental Protocol
Synthesis of Ethyl 5-(4-isopropylphenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate (Representative Procedure)
This protocol describes a typical procedure for the iron(III) chloride-catalyzed three-component synthesis of a polysubstituted pyrrole.
Materials:
-
This compound (1.0 mmol, 191.23 mg)
-
Aniline (1.0 mmol, 93.13 mg, 0.091 mL)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%, 0.1 mmol, 16.22 mg)
-
Anhydrous Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in anhydrous ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add anhydrous iron(III) chloride (10 mol%) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).
-
Upon completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure polysubstituted pyrrole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Experimental Workflow Diagram:
Figure 2: Workflow for the synthesis of polysubstituted pyrroles.
Plausible Signaling Pathway (Reaction Mechanism)
The formation of the polysubstituted pyrrole is believed to proceed through a domino reaction sequence as illustrated below.
Figure 3: Plausible reaction mechanism for the three-component synthesis.
Mechanism Description:
-
Michael Addition: The reaction is initiated by the nucleophilic Michael addition of the primary amine to the electron-deficient β-carbon of this compound. This step is often catalyzed by the Lewis acid (FeCl₃), which activates the nitroalkene.
-
Condensation: The resulting nitroalkane intermediate then undergoes a condensation reaction with the 1,3-dicarbonyl compound (ethyl acetoacetate).
-
Cyclization and Aromatization: Subsequent intramolecular cyclization followed by the elimination of a molecule of water and nitrous acid leads to the formation of the stable aromatic pyrrole ring.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of complex, polysubstituted heterocyclic compounds via multi-component reactions. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic potential of this building block in the development of novel chemical entities with potential applications in medicinal chemistry and materials science. The straightforward nature of these one-pot reactions, coupled with the potential for generating diverse molecular architectures, underscores the efficiency and utility of MCRs in modern organic synthesis.
Catalytic Reduction of 1-Isopropyl-4-(2-nitrovinyl)benzene: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the catalytic reduction of 1-isopropyl-4-(2-nitrovinyl)benzene is a critical step in the synthesis of 4-isopropylphenethylamine, a substituted phenethylamine with potential applications in neuroscience and medicinal chemistry. This document provides detailed application notes and experimental protocols for this chemical transformation and explores the pharmacological relevance of the resulting product.
Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1] The introduction of an isopropyl group at the para position of the phenyl ring can significantly influence the compound's lipophilicity and its interaction with biological targets. The catalytic hydrogenation of the corresponding nitrostyrene is a common and effective method for the synthesis of such phenethylamines.
Application Notes
The product of this reduction, 4-isopropylphenethylamine, belongs to the family of substituted phenethylamines, which are known to modulate the activity of monoamine neurotransmitter systems.[1] While specific pharmacological data for 4-isopropylphenethylamine is not extensively documented in publicly available literature, its structural similarity to other centrally active phenethylamines suggests potential as a CNS stimulant.[2][3][4]
Potential Areas of Investigation for 4-Isopropylphenethylamine:
-
Neurotransmitter Release and Reuptake: Phenethylamines often influence the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] Investigating the effect of 4-isopropylphenethylamine on these processes could reveal its potential as a modulator of synaptic transmission.
-
Receptor Binding Assays: Determining the binding affinity of 4-isopropylphenethylamine for various receptors, including serotonin (e.g., 5-HT2A, 5-HT2C), adrenergic (e.g., α1, α2), and dopamine receptors, is crucial to understanding its mechanism of action.[5][6] Structure-activity relationship studies of related compounds suggest that para-substitution can enhance affinity for certain serotonin receptors.[5]
-
Behavioral Pharmacology: In vivo studies in animal models can elucidate the behavioral effects of 4-isopropylphenethylamine, such as its impact on locomotor activity, anxiety, and cognition. These studies would provide insights into its potential therapeutic applications or abuse liability.
-
Drug Development: As a novel phenethylamine derivative, 4-isopropylphenethylamine can serve as a lead compound for the development of new therapeutics targeting a range of neurological and psychiatric disorders. Its unique substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized methods for the catalytic reduction of nitrostyrenes and can be adapted for this compound. Optimization of reaction conditions is recommended to achieve the best results.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a widely used and effective method for the reduction of nitrostyrenes.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or other suitable solvent like ethyl acetate or acetic acid)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) (optional, for the formation of the hydrochloride salt)
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable reaction vessel, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
If the hydrochloride salt of the product is desired, a stoichiometric amount of hydrochloric acid can be added to the reaction mixture.
-
Seal the reaction vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
The filtrate contains the 4-isopropylphenethylamine. If the free base is desired, the solvent can be removed under reduced pressure. If the hydrochloride salt was formed, it may precipitate upon concentration of the solvent or by the addition of a non-polar co-solvent.
Quantitative Data (Representative for Nitrostyrene Reductions):
| Parameter | Value |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol |
| Hydrogen Pressure | 1 - 4 atm |
| Temperature | Room Temperature |
| Typical Reaction Time | 2 - 24 hours |
| Expected Yield | 70 - 95% |
Note: These are typical values for nitrostyrene reductions and should be optimized for the specific substrate.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and purification of 4-isopropylphenethylamine.
Potential Signaling Pathway
Substituted phenethylamines often exert their effects by interacting with G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors. The following diagram illustrates a hypothetical signaling cascade that could be activated by 4-isopropylphenethylamine, assuming it acts as an agonist at a Gq-coupled receptor like the 5-HT2A receptor.
Caption: Hypothetical Gq-coupled signaling pathway for 4-isopropylphenethylamine.
Disclaimer: The provided experimental protocols are based on general procedures for similar compounds and should be adapted and optimized for the specific synthesis of 4-isopropylphenethylamine. The pharmacological information and signaling pathway are hypothetical and based on the known activities of the broader class of substituted phenethylamines. Further experimental validation is necessary to determine the specific properties of 4-isopropylphenethylamine.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions of 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential cycloaddition reactions involving 1-isopropyl-4-(2-nitrovinyl)benzene. While specific literature on this exact molecule is limited, this document outlines detailed protocols and expected outcomes based on well-established reactions of structurally similar nitroalkenes. The electron-withdrawing nature of the nitro group makes the double bond of this compound an excellent dienophile and dipolarophile for various cycloaddition reactions, leading to the formation of complex cyclic structures that are valuable intermediates in medicinal chemistry and materials science.
Diels-Alder [4+2] Cycloaddition Reactions
The nitrovinylarene moiety in this compound serves as a potent dienophile in Diels-Alder reactions, readily reacting with a variety of dienes to form substituted cyclohexene derivatives. These reactions are a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol.
Application: Synthesis of Bicyclic Nitro Compounds
A representative application is the reaction with cyclic dienes, such as cyclopentadiene, to generate bicyclic adducts. These structures can serve as scaffolds for the development of novel therapeutic agents.
Quantitative Data Summary
The following table summarizes typical yields and diastereoselectivity observed in Diels-Alder reactions of β-nitrostyrenes with cyclic dienes, which are expected to be comparable for this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | Generic β-nitrostyrene | Toluene | 80 | 24 | 85-95 | ~4:1 | [1] |
| 1,3-Cyclohexadiene | Generic β-nitrostyrene | Xylene | 110 | 48 | 70-85 | Major endo | [1] |
| Furan | Generic β-nitrostyrene | Dichloromethane | 40 | 72 | 60-75 | Predominantly exo | [1] |
Experimental Protocol: Synthesis of a Norbornene Derivative
This protocol describes a typical procedure for the Diels-Alder reaction between a β-nitrostyrene and cyclopentadiene.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add freshly cracked cyclopentadiene (3.0 mmol, 3 equivalents).
-
Equip the flask with a reflux condenser and stir the mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the corresponding endo and exo bicyclic adducts.
-
Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow
Caption: Workflow for the Diels-Alder reaction.
1,3-Dipolar Cycloaddition Reactions
This compound is an excellent dipolarophile for 1,3-dipolar cycloadditions, reacting with various 1,3-dipoles such as nitrones, azides, and nitrile oxides to produce five-membered heterocyclic rings. These heterocycles are prevalent in many biologically active compounds.
Application: Synthesis of Isoxazolidine Derivatives
The reaction with nitrones provides a direct route to isoxazolidines, which are versatile intermediates that can be converted to valuable 1,3-aminoalcohols.
Quantitative Data Summary
The following table presents typical data for the 1,3-dipolar cycloaddition of nitrones to activated alkenes, which can be extrapolated to reactions with this compound.
| 1,3-Dipole | Dipolarophile | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| C-Phenyl-N-methylnitrone | Generic β-nitrostyrene | None | Toluene | Reflux | 12 h | 80-90 | [2][3] |
| C,N-Diphenylnitrone | Generic β-nitrostyrene | Lewis Acid (e.g., MgBr₂) | Dichloromethane | Room Temp | 24 h | 75-85 | [4] |
| N-Benzyl-C-phenylnitrone | Generic β-nitrostyrene | None | Solvent-free | 60 °C | 4 h | >90 | [2] |
Experimental Protocol: Synthesis of an Isoxazolidine Derivative
This protocol details a general procedure for the 1,3-dipolar cycloaddition between a nitrone and this compound.
Materials:
-
This compound
-
C-Phenyl-N-methylnitrone
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and C-phenyl-N-methylnitrone (1.2 mmol, 1.2 equivalents) in anhydrous toluene (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12 hours).
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired isoxazolidine product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Signaling Pathway Analogy
While the direct products of these cycloadditions may not be signaling molecules themselves, they often serve as precursors to compounds that interact with biological pathways. For instance, the resulting 1,3-aminoalcohols from isoxazolidine cleavage are key components of molecules that can act as enzyme inhibitors or receptor ligands. The diagram below illustrates a generalized logical flow from the cycloaddition product to a potential biological application.
Caption: From synthesis to biological function.
References
Application Notes and Protocols: 1-Isopropyl-4-(2-nitrovinyl)benzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-isopropyl-4-(2-nitrovinyl)benzene as a versatile precursor for the synthesis of substituted pyrazole derivatives. The protocols outlined below are based on established synthetic methodologies for nitroalkenes and multicomponent reactions, offering a practical guide for laboratory implementation.
Introduction
This compound is a derivative of nitrostyrene, a class of organic compounds recognized for their utility as building blocks in the synthesis of a wide array of heterocyclic structures. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack and an excellent participant in cycloaddition and Michael addition reactions. Pyrazole derivatives, in particular, are a significant class of nitrogen-containing heterocyclic compounds, with many exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document details the synthesis of the precursor, this compound, and its subsequent application in a one-pot, three-component reaction to yield a highly functionalized pyrazole.
Synthesis of the Precursor: this compound
The synthesis of this compound is readily achieved via a Henry reaction, also known as a nitroaldol reaction, between 4-isopropylbenzaldehyde and nitromethane. This reaction is a classic method for the formation of carbon-carbon bonds.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the Henry reaction.[7][8][9]
Materials:
-
4-Isopropylbenzaldehyde
-
Nitromethane
-
Ethanol
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(β-amino alcohol) ligand (e.g., as described in Gholinejad et al.)
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add 4-isopropylbenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate β-nitro alcohol is typically not isolated but is subjected to dehydration to yield the final product.
-
Dehydration can be achieved by heating the reaction mixture, often with a dehydrating agent such as acetic anhydride or a mild acid.
-
The final product, this compound, can be isolated and purified using standard techniques such as column chromatography.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | >90% | [8] |
| Enantiomeric Excess (ee) | Up to 94.6% | [8] |
Synthesis of a Heterocyclic Compound: 5-amino-3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This section details a one-pot, three-component synthesis of a substituted pyrazole from 4-isopropylbenzaldehyde, which is the precursor to this compound. This approach is highly efficient and aligns with the principles of green chemistry.[10] The reaction proceeds through a series of steps including a Knoevenagel condensation, a Michael addition, and a cyclization.
Experimental Protocol: Synthesis of 5-amino-3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
This protocol is adapted from the work of Nikpassand et al. on the synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles.[10]
Materials:
-
4-Isopropylbenzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Ethanol/Water (1:1)
-
LDH@PTRMS@DCMBA@CuI nano catalyst (as described in the reference)
-
Standard laboratory glassware
Procedure:
-
In a test tube, combine 4-isopropylbenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).
-
Add 1 mL of H₂O/EtOH solvent (1:1 v/v).
-
Stir the mixture at 55 °C using a magnetic stirrer for an appropriate period (typically 15–27 minutes).
-
Monitor the progress of the reaction using TLC (n-hexane/ethyl acetate: 5:5 v/v).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product can be collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Quantitative Data for Analogous Pyrazole Syntheses:
| Aldehyde | Product Yield (%) | Reaction Time (min) | Melting Point (°C) |
| 4-Chlorobenzaldehyde | 93 | 15 | 190-192 |
| 4-Methylbenzaldehyde | 91 | 20 | 116-118 |
| 3-Nitrobenzaldehyde | 88 | 25 | 159-161 |
Data adapted from Nikpassand et al. for analogous reactions.[10]
Visualization of Synthetic Pathways
Synthesis of this compound
Caption: Synthetic pathway for this compound.
Synthesis of 5-amino-3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Caption: Workflow for the synthesis of the target pyrazole.
Biological Significance and Drug Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][3] The synthesized 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles and related structures have been reported to exhibit a wide range of biological activities. These include antimicrobial activity against various bacterial and fungal strains, anti-inflammatory properties, and potential as anticancer agents.[4][11] The diverse pharmacological profile of pyrazoles makes them attractive scaffolds for the development of new therapeutic agents. Further derivatization and biological screening of the synthesized pyrazole could lead to the discovery of novel drug candidates. While specific signaling pathways for the title compound are not yet elucidated, the broader class of pyrazole-containing compounds is known to interact with various biological targets, including enzymes and receptors.[4]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex | MDPI [mdpi.com]
- 9. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Gram-Scale Synthesis of β-Nitrostyrenes via Henry Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction: β-Nitrostyrenes are valuable synthetic intermediates in organic chemistry, serving as precursors for a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their reactivity, largely dictated by the electron-withdrawing nitro group conjugated to the styrene backbone, makes them versatile building blocks for various carbon-carbon and carbon-nitrogen bond-forming reactions.[1][3] The most common and established method for the synthesis of β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane.[1][4] This application note provides detailed protocols for the gram-scale synthesis of nitrostyrenes using different catalytic systems, a summary of quantitative data, and troubleshooting guidelines.
Experimental Protocols
This section details two primary methods for the gram-scale synthesis of β-nitrostyrenes: a sodium hydroxide-catalyzed reaction in methanol and an ammonium acetate-catalyzed reaction in acetic acid.
Protocol 1: Sodium Hydroxide-Catalyzed Synthesis of β-Nitrostyrene [1][4][5]
This protocol is a classic and high-yielding method for the synthesis of unsubstituted β-nitrostyrene.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
Equipment:
-
Large wide-mouthed bottle or round-bottom flask (e.g., 6 L for a 5-mole scale)
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
-
Ice-salt bath
-
Large mixing jar (e.g., 15 L)
-
Suction filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a large reaction vessel, combine benzaldehyde (5 moles, 530 g), nitromethane (5 moles, 305 g), and methanol (1000 mL).[1][5]
-
Cooling: Place the reaction vessel in an ice-salt bath and cool the mixture to -10°C with vigorous stirring.[5][6]
-
Base Preparation: Prepare a solution of sodium hydroxide (5.25 moles, 210 g) in an equal volume of water and cool it thoroughly.[1][5]
-
Base Addition: Add the cold sodium hydroxide solution dropwise to the stirred reaction mixture via a separatory funnel. The addition rate should be carefully controlled to maintain the internal temperature between 10-15°C.[1][4] A thick, white precipitate will form. Be aware of a potential induction period followed by a significant exotherm.[4][5]
-
Stirring: After the complete addition of the base, continue stirring for an additional 15 minutes.[1][5]
-
Work-up - Quenching: To the pasty mixture, add 3-3.5 L of ice-water to dissolve the precipitate, ensuring the temperature remains below 5°C.[4][5]
-
Precipitation: Slowly pour the cold alkaline solution into a large, stirred solution of hydrochloric acid (1000 mL of concentrated HCl diluted with 1500 mL of water).[1][5] A pale yellow crystalline mass of β-nitrostyrene will precipitate immediately.
-
Isolation: Allow the solid to settle, decant the majority of the liquid, and collect the crude product by suction filtration.[5]
-
Washing: Wash the filtered product with water until it is free of chlorides.[1][5]
-
Drying (Optional): The product can be partially dried by melting it in a beaker placed in hot water. Two layers will form, and upon cooling, the lower layer of nitrostyrene will solidify, allowing the water to be decanted.[5]
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure β-nitrostyrene.[1][4] The expected yield is 80-83%.[1][5]
Protocol 2: Ammonium Acetate-Catalyzed Synthesis of Substituted Nitrostyrenes [7]
This method is particularly useful for the synthesis of various para-substituted β-nitrostyrenes.
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methylbenzaldehyde)
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of ammonium acetate (2.4 eq) in acetic acid (e.g., 20 mL for a ~10 mmol scale), add the para-substituted aldehyde (1 eq) followed by nitromethane (6.9 eq).[7]
-
Heating: Heat the mixture to reflux (around 100°C) for six hours.[7]
-
Cooling: After the reflux period, cool the reaction mixture to room temperature and stir overnight.[7]
-
Work-up - Quenching: Pour the resulting solution into ice water.[7]
-
Neutralization and Extraction: Adjust the pH to 7 with a 2M NaOH solution and extract the product with ethyl acetate (3 x 50 mL).[7]
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a yellow solid.[7]
-
Purification: The crude product can be further purified by column chromatography on silica gel.[7]
Data Presentation
The following tables summarize quantitative data for the gram-scale synthesis of various nitrostyrenes using different catalytic systems.
Table 1: Synthesis of β-Nitrostyrene
| Catalyst/Solvent System | Aldehyde | Reagents (molar ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| NaOH / Methanol | Benzaldehyde | Benzaldehyde:Nitromethane:NaOH (1:1:1.05) | 10-15 | ~30 min | 80-83 | [4][5] |
| Benzylamine / Acetic Acid | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde:Benzylamine:Nitromethane (1:1.05:3.9) | 78-80 | ~3.5 hours | 97.1 | [8] |
| Ammonium Acetate / Acetic Acid | Benzaldehyde | - | Reflux | - | - | [4] |
| Ammonium Acetate / Acetic Acid | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde:Ammonium Acetate:Nitromethane (1:1.74:5) | ~80 | 6 hours | 70 | [8] |
Table 2: Yields of Various Substituted β-Nitrostyrenes
| Product | Catalyst/Solvent System | Yield (%) | Reference |
| (E)-1-chloro-4-(2-nitrovinyl)benzene | Ammonium Acetate / Acetic Acid | 82 | [7] |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | Ammonium Acetate / Acetic Acid | 78 | [7] |
| (E)-2,4-dichloro-1-(2-nitrovinyl)benzene | Ammonium Acetate / Acetic Acid | 62 | [7] |
| (E)-4-(2-nitrovinyl)biphenyl | Ammonium Acetate / Acetic Acid | 60 | [7] |
| (E)-1-chloro-2-(2-nitrovinyl)benzene | Ammonium Acetate / Acetic Acid | 51 | [7] |
| m-Nitrostyrene | Copper / Quinoline (Decarboxylation) | - | [9] |
| o-Nitrostyrene | Copper / Quinoline (Decarboxylation) | 40 | [9] |
| p-Nitrostyrene | Copper / Quinoline (Decarboxylation) | 41 | [9] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general reaction scheme for the synthesis of nitrostyrenes.
Caption: Experimental workflow for the gram-scale synthesis of nitrostyrenes.
Caption: General scheme of the Henry condensation for β-nitrostyrene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of Crude "1-Isopropyl-4-(2-nitrovinyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of crude "1-Isopropyl-4-(2-nitrovinyl)benzene," a key intermediate in various organic syntheses. The following methods, including recrystallization and column chromatography, are designed to remove unreacted starting materials, byproducts, and other impurities, yielding a product of high purity suitable for downstream applications in research and drug development.
Introduction
"this compound" is a derivative of β-nitrostyrene, a class of compounds known for their utility as versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. The purity of this intermediate is critical for the success of subsequent reactions, affecting reaction yield, stereoselectivity, and the impurity profile of the final product. The protocols outlined below are based on established methods for the purification of aromatic nitrovinyl compounds and have been adapted for the specific properties of "this compound".
Purification Strategies: A Comparative Overview
The choice of purification technique largely depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a comparative summary of the two primary methods detailed in this document.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differences in solubility of the compound and impurities in a solvent at varying temperatures. | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. |
| Typical Purity Achieved | Good to Excellent (>98%) | Very Good to Excellent (>99%) |
| Yield | Moderate to High (can be >80%)[1] | Variable, dependent on separation efficiency. |
| Scalability | Readily scalable for larger quantities. | Can be scaled, but may become resource-intensive. |
| Time Consumption | Can be time-consuming due to slow crystallization and drying steps.[2] | Generally faster for small-scale purifications.[2] |
| Solvent Consumption | Generally lower. | Can be significantly higher due to the need for a continuous mobile phase.[2] |
| Cost-Effectiveness | More cost-effective, particularly at larger scales.[2] | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[2] |
| Applicability | Best suited for crystalline solids that are thermally stable. | Applicable to a wider range of compounds, including oils and non-crystalline solids.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude "this compound" by recrystallization, a technique that relies on the differential solubility of the compound in a hot versus a cold solvent.
Materials and Equipment:
-
Crude "this compound"
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of nitrostyrene derivatives.[1][3] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper under vacuum, followed by further drying in a vacuum oven or desiccator to a constant weight.
Expected Results: This method is expected to yield pale yellow crystals of "this compound" with a sharp melting point. The expected yield for recrystallization of similar nitrostyrenes is typically in the range of 80-83%.[1][4]
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying compounds based on their polarity. This protocol is suitable for achieving very high purity, especially for smaller-scale preparations or when recrystallization is ineffective.
Materials and Equipment:
-
Crude "this compound"
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of Hexane and Ethyl Acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).[5] Carefully pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate separation. A common starting eluent for nitrostyrenes is a mixture of hexane and ethyl acetate.[5]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis by TLC: Monitor the separation by spotting the collected fractions on TLC plates and eluting with an appropriate solvent system. Visualize the spots under UV light to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Expected Results: Column chromatography should yield a highly pure product. The resulting purified compound is typically a yellow solid or oil.
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of crude "this compound".
Caption: General purification workflow for "this compound".
Characterization of Purified Product
The purity of the final product should be assessed using standard analytical techniques.
| Technique | Expected Observation for Pure Product |
| Melting Point | A sharp melting point range (typically within 1-2 °C). For β-nitrostyrene, a sharp melting point of 57-58°C is reported.[1][4] |
| Thin Layer Chromatography (TLC) | A single spot with a consistent Rf value in an appropriate solvent system. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra consistent with the structure of "this compound" and free from impurity signals. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (typically around 1520 cm-1 and 1350 cm-1) and the carbon-carbon double bond. |
This comprehensive guide provides researchers with the necessary protocols and comparative data to effectively purify crude "this compound," ensuring high-quality material for subsequent research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Henry Condensation of 4-Isopropylbenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the Henry condensation of 4-isopropylbenzaldehyde. It is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues that can lead to low yields, product impurities, and unexpected side reactions during the Henry condensation of 4-isopropylbenzaldehyde.
Question 1: My reaction is yielding a significant amount of 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid. What is causing this and how can I prevent it?
Answer:
The formation of 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid is a strong indicator that the Cannizzaro reaction is occurring as a significant side reaction.[1][2][3] This is a common issue with aldehydes, like 4-isopropylbenzaldehyde, that lack alpha-hydrogens, making them unable to enolize.[2][3] The Cannizzaro reaction is a base-induced disproportionation where two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[3][4]
Possible Causes and Solutions:
-
Strongly Basic Conditions: The Cannizzaro reaction is highly favored under strongly alkaline conditions.[3] The base catalyst intended for the Henry reaction can also promote this side reaction.
-
Solution: Opt for milder bases. Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker bases such as triethylamine (Et3N), potassium carbonate (K2CO3), or organocatalysts like imidazole.[5][6] Using only a catalytic amount of a weaker base can significantly suppress the Cannizzaro reaction.[7]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the Cannizzaro reaction.
-
Solution: Perform the reaction at a lower temperature. While this may increase the reaction time for the desired Henry condensation, it will disproportionately slow down the Cannizzaro side reaction.
-
Question 2: My final product is the nitroalkene instead of the desired β-nitro alcohol. How can I avoid this dehydration?
Answer:
The formation of a nitroalkene is due to the dehydration of the initially formed β-nitro alcohol product.[1][8] This elimination of water is often favored, especially under basic or acidic conditions, or at elevated temperatures.[5][8]
Possible Causes and Solutions:
-
Excess Base: The presence of a strong or excess base can catalyze the elimination of water from the β-nitro alcohol.[9]
-
Elevated Temperature: Heating the reaction mixture often promotes the dehydration to the more thermodynamically stable nitroalkene.[8]
-
Solution: Maintain a low reaction temperature throughout the experiment and during workup.
-
-
Acidic Workup: Acidic conditions during the workup can also lead to dehydration.
-
Solution: Employ a neutral or mildly basic workup procedure to isolate the β-nitro alcohol. Some protocols suggest using sodium bisulfate to preserve the hydroxyl group.[9]
-
Question 3: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?
Answer:
Low conversion in the Henry reaction can stem from several factors, including the choice of catalyst, solvent, and reaction conditions.
Possible Causes and Solutions:
-
Inefficient Catalyst: The chosen base may not be effective enough to deprotonate the nitroalkane efficiently.
-
Solution: While strong bases can cause side reactions, certain catalysts are known for high activity under mild conditions. Proazaphosphatranes, for example, have shown high catalytic activity for the Henry reaction.[5] Heterogeneous catalysts or phase transfer catalysts can also improve yields under milder conditions.[5][9]
-
-
Reversibility of the Reaction: All steps of the Henry reaction are reversible, which can lead to low product yield at equilibrium.[1][11]
-
Solution: Using an excess of the nitroalkane can help to drive the equilibrium towards the product side.[11]
-
-
Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent in which both 4-isopropylbenzaldehyde and the nitroalkane are soluble. While traditionally performed in organic solvents, aqueous media and solvent-free conditions have also been explored.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of in the Henry condensation of 4-isopropylbenzaldehyde?
A1: The two most common side reactions are the Cannizzaro reaction and the dehydration of the β-nitro alcohol product.[1][12] The Cannizzaro reaction occurs because 4-isopropylbenzaldehyde has no α-hydrogens, making it susceptible to base-induced disproportionation into 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid.[2][3] Dehydration of the desired β-nitro alcohol product leads to the formation of the corresponding nitroalkene.[1][8]
Q2: How does the choice of base affect the outcome of the reaction?
A2: The choice of base is critical. Strong bases like NaOH or KOH can accelerate the desired Henry reaction but also significantly promote the Cannizzaro side reaction.[3][10] Weaker bases, such as triethylamine, potassium carbonate, or certain organocatalysts, are often preferred to minimize the Cannizzaro reaction and prevent the dehydration of the product.[5][6] The amount of base is also important; using only catalytic amounts is recommended to avoid side reactions.[7]
Q3: Can I use a ketone instead of an aldehyde in a Henry reaction?
A3: While the Henry reaction can be performed with ketones, it is generally much slower and less favorable than with aldehydes.[5] The equilibrium often lies in favor of the starting materials (the nitronate and the ketone), making the reaction unsatisfactory or even impossible under standard conditions.[12]
Q4: Is it possible to selectively synthesize the nitroalkene?
A4: Yes, if the nitroalkene is the desired product, its formation can be promoted. This is typically achieved by using elevated reaction temperatures and/or stronger basic or acidic conditions to encourage the dehydration of the intermediate β-nitro alcohol.[8]
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield of the Henry reaction, based on findings for similar aromatic aldehydes.
| Catalyst Type | Base | Typical Yield Range | Key Considerations |
| Inorganic Base | NaOH, KOH | Moderate to High | High risk of Cannizzaro reaction and product dehydration.[3][10] |
| Inorganic Base | K2CO3 | Moderate to High | Milder conditions, reduced side reactions compared to strong hydroxides.[5] |
| Organic Base | Triethylamine (Et3N) | Moderate to High | Commonly used mild base, good for suppressing side reactions.[5] |
| Organocatalyst | Imidazole | Good to Excellent (up to 94%) | Can significantly shorten reaction times and improve yields under solvent-free conditions.[6] |
| Phase Transfer Catalyst | CTACl in NaOH (aq) | Good to Excellent | Avoids retro-aldol and dehydration side reactions under mild aqueous conditions.[9] |
Experimental Protocols
Protocol 1: Minimizing Side Reactions in the Henry Condensation of 4-Isopropylbenzaldehyde
This protocol is designed to favor the formation of the β-nitro alcohol while minimizing the Cannizzaro reaction and subsequent dehydration.
Materials:
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4-isopropylbenzaldehyde
-
Nitromethane
-
Triethylamine (Et3N)
-
Ethanol (solvent)
-
Hydrochloric acid (1M, for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in ethanol.
-
Add nitromethane (1.5 to 2 equivalents) to the solution. Using an excess of nitromethane helps to drive the reaction forward.[11]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add triethylamine (0.1 to 0.2 equivalents) dropwise to the cooled mixture.
-
Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold 1M HCl to neutralize the base.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the product by column chromatography on silica gel.
Visualizations
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry-reaction.com [chemistry-reaction.com]
Preventing polymerization of "1-Isopropyl-4-(2-nitrovinyl)benzene" during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 1-isopropyl-4-(2-nitrovinyl)benzene during its synthesis.
Troubleshooting Guide
Unwanted polymerization is a common challenge during the synthesis of β-nitrostyrenes, leading to decreased yields and purification difficulties. Below are specific issues you may encounter and their respective solutions.
| Problem | Possible Cause | Solution |
| Rapid thickening or solidification of the reaction mixture | Spontaneous polymerization of the product, often initiated by heat, light, or impurities. | 1. Inhibitor Addition: Introduce a polymerization inhibitor at the start of the reaction. 2. Temperature Control: Maintain a low and consistent reaction temperature. 3. Light Exclusion: Protect the reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil. |
| Formation of insoluble, gummy, or powdery byproducts | Localized "hot spots" leading to polymerization, or slow polymerization over time. This can also be caused by the basic conditions of the Henry reaction. | 1. Efficient Stirring: Ensure vigorous and uniform stirring to maintain a homogeneous reaction mixture and temperature. 2. Proper Solvent: Use a solvent that effectively dissolves the reactants and the product to avoid concentrated pockets of the monomer. 3. Controlled Reagent Addition: Add the base catalyst slowly to manage the exothermic nature of the reaction. |
| Low yield of the desired product after purification | Loss of product due to polymerization during the workup or purification steps. | 1. Inhibitor in Workup: Add a small amount of inhibitor to the solvents used during extraction and washing. 2. Avoid High Temperatures: Keep temperatures low during solvent removal (e.g., using a rotary evaporator with a water bath at a controlled temperature). 3. Prompt Purification: Purify the crude product without unnecessary delays. |
| Discoloration of the product (darkening) | Degradation or side reactions, which can be precursors to polymerization. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. High-Purity Reagents: Use high-purity starting materials and solvents to minimize impurities that can initiate side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and how does it relate to polymerization?
The most common method for synthesizing this compound is the Henry-Knoevenagel condensation reaction. This involves the base-catalyzed reaction of 4-isopropylbenzaldehyde with nitromethane. The basic conditions required for this reaction can also initiate the anionic polymerization of the β-nitrostyrene product.
Q2: What are the most effective types of polymerization inhibitors for this synthesis?
While specific data for this compound is limited, inhibitors effective for other styrenic monomers are recommended. These fall into two main categories:
-
Phenolic Inhibitors: These are radical scavengers that require the presence of oxygen to be effective.
-
Nitroxide Stable Radicals: These are highly effective radical scavengers that can function in the absence of oxygen.
Interestingly, β-nitrostyrene derivatives themselves have been shown to act as polymerization inhibitors to some extent, which may provide some inherent stability.
Q3: What are the recommended concentrations for these inhibitors?
The optimal concentration of an inhibitor can vary depending on the specific reaction conditions. However, a general guideline is provided in the table below. It is always advisable to perform a small-scale trial to determine the optimal concentration for your specific setup.
| Inhibitor | Class | Typical Concentration Range (ppm) | Notes |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 200 | Requires oxygen to be effective. |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 500 | A common and effective antioxidant. |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) | Nitroxide | 50 - 200 | Effective in the absence of oxygen. |
Q4: How do reaction conditions influence the likelihood of polymerization?
Several reaction parameters play a crucial role in preventing polymerization:
-
Temperature: Higher temperatures significantly accelerate the rate of polymerization. It is recommended to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Light: UV light can initiate radical polymerization. Reactions should be shielded from light sources.
-
Atmosphere: While phenolic inhibitors require oxygen, an inert atmosphere (nitrogen or argon) is generally recommended to prevent side reactions and is necessary when using nitroxide inhibitors.
Q5: How should I purify and store this compound to prevent polymerization?
Purification is typically achieved through recrystallization from a suitable solvent such as ethanol or ethyl acetate. To minimize polymerization during purification and storage:
-
Low Temperature Recrystallization: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. Avoid prolonged heating.
-
Storage Conditions: Store the purified product in a cool, dark, and well-ventilated area. It is advisable to store it with a small amount of a suitable inhibitor (e.g., 10-50 ppm of TBC). The container should be tightly sealed to protect it from light and air.
Experimental Protocols
Protocol 1: Synthesis of this compound with Polymerization Prevention
This protocol describes the Henry-Knoevenagel condensation of 4-isopropylbenzaldehyde and nitromethane with integrated steps to minimize polymerization.
Materials:
-
4-Isopropylbenzaldehyde
-
Nitromethane
-
Methanol (solvent)
-
Aqueous solution of a base (e.g., sodium hydroxide)
-
Polymerization inhibitor (e.g., TBC or TEMPO)
-
Hydrochloric acid (for quenching)
-
Ethanol (for recrystallization)
Procedure:
-
Glassware Preparation: Ensure all glassware is clean and dry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylbenzaldehyde (1 equivalent) in methanol.
-
Inhibitor Addition: Add the chosen polymerization inhibitor (e.g., 100 ppm of TBC) to the solution.
-
Reactant Addition: Add nitromethane (1.1 - 1.5 equivalents) to the stirred solution.
-
Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Base Addition: Slowly add a chilled aqueous solution of the base (e.g., sodium hydroxide) dropwise to the reaction mixture, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a stirred solution of ice and hydrochloric acid to quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent for recrystallization, such as ethanol.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol containing a small amount of a polymerization inhibitor (e.g., 10 ppm of BHT).
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Factors initiating and preventing the polymerization of this compound.
Optimizing reaction conditions for the synthesis of "1-Isopropyl-4-(2-nitrovinyl)benzene"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene. The information is based on established protocols for the Henry condensation reaction and aims to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses common problems that can lead to low yields or failed reactions during the synthesis of this compound from p-isopropylbenzaldehyde and nitromethane.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Suboptimal Catalyst: The choice and amount of base catalyst are critical. Strong bases can sometimes promote side reactions, while an insufficient amount of catalyst will lead to an incomplete reaction.
-
Solution: Screen different catalysts. While sodium hydroxide is commonly used, other bases like potassium hydroxide, or amine catalysts such as methylamine or ammonium acetate in acetic acid can be explored.[1]
-
-
Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and the prevalence of side reactions. For the Henry reaction, careful temperature control is essential.
-
Poor Quality of Reagents: Impurities in p-isopropylbenzaldehyde or nitromethane can inhibit the reaction or lead to the formation of side products.
-
Solution: Ensure the purity of your starting materials. p-Isopropylbenzaldehyde should be freshly distilled if it has been stored for a long time, as it can oxidize to p-isopropylbenzoic acid. Nitromethane should also be of high purity.
-
-
Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps.
-
Solution: Ensure complete precipitation of the product by pouring the reaction mixture into a large volume of ice-water. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Question 2: My reaction mixture turned into a dark, tarry substance. What went wrong?
Answer: The formation of a dark, tarry substance often indicates polymerization or other side reactions.
-
Excessive Base or High Temperature: Strong bases, especially at elevated temperatures, can promote the polymerization of the nitrostyrene product.[2]
-
Solution: Use a weaker base or carefully control the amount of strong base used. Maintain the recommended reaction temperature and avoid localized overheating.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, especially under harsh conditions, can lead to product degradation and polymerization.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly.
-
Question 3: The product obtained is an oil and does not solidify. How can I isolate the solid product?
Answer: The intermediate β-nitro alcohol may be formed as an oil. The desired this compound is a solid.
-
Incomplete Dehydration: The initial product of the Henry reaction is a β-nitro alcohol, which then dehydrates to the nitroalkene.[3][4] If the dehydration is incomplete, the product may remain oily.
-
Solution: Ensure the reaction conditions promote dehydration. In some protocols, the work-up with acid facilitates this step. Gently heating the crude product during workup (after neutralization) can also promote dehydration.
-
-
Impurities: The presence of impurities can lower the melting point of the product, causing it to appear as an oil.
-
Solution: Purify the crude product by column chromatography on silica gel followed by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Henry reaction, which involves the condensation of p-isopropylbenzaldehyde with nitromethane in the presence of a base catalyst.[1][3][4]
Q2: Which catalysts are typically used for this Henry reaction?
A2: A variety of catalysts can be employed. Common choices include:
-
Strong bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent.[1]
-
Amine catalysts: Primary aliphatic amines like methylamine, or ammonium acetate in acetic acid.[1][2]
-
Other catalysts: Phenylethylamine has also been reported as an effective catalyst.[5]
Q3: What are the typical solvents used for this reaction?
A3: The choice of solvent often depends on the catalyst. Commonly used solvents include:
-
Methanol or ethanol, particularly when using alkali hydroxide or methylamine catalysts.[1]
-
Glacial acetic acid, often in conjunction with an ammonium acetate catalyst.[1][2]
-
Toluene has also been used, especially in methods designed to remove water from the reaction.
Q4: What is a typical yield for the synthesis of nitrostyrenes?
A4: Yields can vary significantly based on the specific substrates and reaction conditions. However, optimized procedures can achieve high yields, often exceeding 80%.
Q5: How can I purify the final product?
A5: The most common purification method is recrystallization from a suitable solvent such as methanol, ethanol, or isopropanol.[1] If the product is still impure, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Substituted Nitrostyrenes (General Trends)
| Catalyst | Solvent | Temperature | Typical Yield Range | Reference |
| Sodium Hydroxide (NaOH) | Methanol/Ethanol | 10-15°C | 60-85% | [1] |
| Potassium Hydroxide (KOH) | Methanol/Ethanol | 10-15°C | 55-80% | [2] |
| Methylamine | Methanol | Room Temperature | 70-90% | [2] |
| Ammonium Acetate | Acetic Acid | Reflux | 75-95% | [1][2] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal catalyst, incorrect temperature, impure reagents, inefficient work-up. | Screen catalysts, optimize temperature, purify reagents, refine work-up and purification. |
| Tarry/Dark Product | Polymerization due to excess base or high temperature, prolonged reaction time. | Use a weaker base or less strong base, control temperature, monitor reaction with TLC. |
| Oily Product | Incomplete dehydration of β-nitro alcohol intermediate, presence of impurities. | Ensure work-up promotes dehydration (acidic quench), purify by chromatography and recrystallization. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of substituted nitrostyrenes.
Materials:
-
p-Isopropylbenzaldehyde
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Ice
-
Distilled water
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-isopropylbenzaldehyde (1 equivalent) in methanol.
-
Cooling: Cool the solution to 10-15°C in an ice bath.
-
Addition of Nitromethane: Add nitromethane (1.2 equivalents) to the cooled solution and stir.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 10-15°C. A precipitate may form during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. A yellow solid should precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from hot ethanol or methanol to obtain pure this compound as yellow crystals.
-
Characterization: Characterize the final product by determining its melting point and recording its NMR and IR spectra.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. BJOC - The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban [beilstein-journals.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting low yields in nitrostyrene synthesis
Welcome to the technical support center for nitrostyrene synthesis. This resource is tailored for researchers, scientists, and professionals in drug development encountering challenges with low yields in their synthesis experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing nitrostyrenes, and what are the key reaction stages?
A1: The most common method for synthesizing β-nitrostyrenes is the Henry reaction, also known as a nitroaldol condensation.[1][2] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a base catalyst.[1][2] The process occurs in two main stages:
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Nitroaldol Addition: The base catalyzes the addition of the nitroalkane to the aldehyde, forming a β-nitro alcohol intermediate.
-
Dehydration: The β-nitro alcohol is then dehydrated, often facilitated by heat or acidic conditions during workup, to yield the final nitrostyrene product.[3]
Q2: What are the most common causes of low yields in nitrostyrene synthesis?
A2: Low yields in nitrostyrene synthesis can often be attributed to several factors:
-
Inefficient Catalysis: The choice and concentration of the base catalyst are critical. The optimal catalyst depends on the specific substrates being used.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome. For instance, some base-catalyzed reactions are highly exothermic and require careful temperature control to prevent side reactions.[1][4]
-
Incomplete Dehydration: The reaction may successfully form the β-nitro alcohol intermediate but fail to efficiently dehydrate to the desired nitrostyrene.[3]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the Cannizzaro reaction (for aldehydes without α-protons), self-condensation of the aldehyde, and polymerization of the nitrostyrene product.[3]
-
Purity of Reagents: The purity of the starting materials, particularly the aldehyde, is crucial. Using freshly distilled benzaldehyde is recommended to avoid impurities that can interfere with the reaction.[1][4]
-
Improper Workup Procedure: The order of addition during acidification can significantly affect the product. For example, adding the alkaline reaction mixture to the acid is often recommended to prevent the formation of an oily nitro alcohol.[4][5]
Q3: How do I choose the appropriate catalyst for my reaction?
A3: A variety of catalysts can be used for the Henry reaction, and the best choice depends on your specific substrates and desired reaction conditions. Common options include:
-
Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent are effective but require careful temperature control due to the exothermic nature of the reaction.[1]
-
Amine Catalysts: Primary aliphatic amines (e.g., methylamine) or ammonium acetate in acetic acid are also frequently used.[1][6] Ammonium acetate in refluxing glacial acetic acid is a common and effective method.[6][7]
Q4: What is a typical yield for nitrostyrene synthesis?
A4: Yields can vary widely depending on the specific aromatic aldehyde, nitroalkane, and reaction conditions used. However, optimized procedures can achieve high yields. For the reaction between benzaldehyde and nitromethane, recrystallized yields of 80-83% have been reported.[1][2][4] Yields for substituted nitrostyrenes can range from 40% to over 90%.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during nitrostyrene synthesis.
Issue 1: Very low or no product formation.
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Screen different catalysts. If a strong base like NaOH gives poor results, consider using ammonium acetate in acetic acid or a primary amine catalyst.[1][6] Ensure the catalyst has not degraded. |
| Suboptimal Temperature | Optimize the reaction temperature. For NaOH-catalyzed reactions, maintain a temperature of 10-15°C during the base addition.[1][4] For the ammonium acetate method, refluxing in acetic acid is typically required.[1] |
| Impure Reagents | Use freshly distilled aldehyde to remove any acidic impurities that can neutralize the base catalyst. Ensure the nitroalkane is of high purity.[1][4] |
| Steric Hindrance | If your aldehyde or nitroalkane is sterically hindered, the reaction may require longer reaction times or more forcing conditions.[3] |
Issue 2: Formation of the β-nitro alcohol intermediate, but little to no nitrostyrene.
| Possible Cause | Suggested Solution |
| Incomplete Dehydration | Dehydration is often promoted by heat or acidic conditions. Ensure your workup involves heating or acidification. Refluxing the reaction mixture, especially when using ammonium acetate in acetic acid, facilitates dehydration.[1] The order of addition during workup is critical; slowly add the alkaline reaction mixture to a stirred solution of acid.[4][5] |
Issue 3: Formation of significant side products or a dark, oily product.
| Possible Cause | Suggested Solution |
| Side Reactions (e.g., Cannizzaro, Aldol) | These are often promoted by strong bases and high temperatures. Consider using a milder catalyst like ammonium acetate.[3][6] Careful control of the reaction temperature is crucial, especially during the initial addition of a strong base.[4][5] |
| Polymerization of Nitrostyrene | The nitrostyrene product can polymerize, especially in the presence of base and at higher temperatures.[6] It is important to neutralize the base and isolate the product promptly after the reaction is complete. |
| Improper Acidification | Adding acid to the alkaline reaction mixture can lead to the formation of an oily product containing the saturated nitro alcohol. Always add the alkaline solution to the acid.[4][5] |
| Purification Challenges | If you obtain an oil, attempt to purify it via column chromatography. Alternatively, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then cooling.[1] |
Quantitative Data Summary
The following tables summarize reported yields for nitrostyrene synthesis under various conditions.
Table 1: Yields for β-Nitrostyrene Synthesis (Benzaldehyde and Nitromethane)
| Catalyst | Solvent | Temperature | Yield (Recrystallized) | Reference |
| Sodium Hydroxide | Methanol | 10-15°C | 80-83% | [4] |
| Ammonium Acetate | Glacial Acetic Acid | Reflux | 85% | [7] |
| Methylamine | Methanol | 40-50°C | High (unspecified) | [9] |
Table 2: Yields for Substituted Nitrostyrenes
| Aldehyde | Catalyst | Solvent | Yield | Reference |
| m-Nitrobenzaldehyde | (Decarboxylation) | Quinoline | 56-60% | [8] |
| o-Nitrobenzaldehyde | (Decarboxylation) | Quinoline | 40% | [8] |
| p-Nitrobenzaldehyde | (Decarboxylation) | Quinoline | 41% | [8] |
| 3,4-Methylenedioxybenzaldehyde | Ammonium Acetate | Glacial Acetic Acid | High (precipitated) | [7] |
| 2,4-Dimethoxybenzaldehyde | Sodium Hydroxide | Methanol | 68% | [7] |
Experimental Protocols
Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide
This protocol is adapted from a well-established procedure.[1][4]
Materials:
-
Benzaldehyde (1 mole)
-
Nitromethane (1 mole)
-
Methanol
-
Sodium Hydroxide (1.05 moles)
-
Hydrochloric Acid (concentrated)
-
Ice
Procedure:
-
Reaction Setup: In a large, wide-mouthed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine the benzaldehyde and nitromethane in methanol. Cool the mixture to -10°C in an ice-salt bath.
-
Base Addition: Prepare a cooled solution of sodium hydroxide in water. Add the NaOH solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained between 10-15°C. The initial addition should be very slow due to a potential exotherm.[1][4] A bulky white precipitate will form.
-
Workup: After the base addition is complete, let the mixture stand for 15 minutes. Add a large volume of ice-water to dissolve the precipitate, keeping the temperature below 5°C.
-
Precipitation: Slowly pour the cold alkaline solution into a stirred solution of hydrochloric acid. A pale yellow crystalline mass of β-nitrostyrene will precipitate.
-
Purification: Collect the solid by filtration and wash with water until chloride-free. The crude product can be further purified by recrystallization from hot ethanol.[1][4]
Protocol 2: Synthesis of β-Nitrostyrene using Ammonium Acetate
This protocol is a common alternative that avoids strong bases.[1][7]
Materials:
-
Aromatic Aldehyde (1 equivalent)
-
Nitromethane (1.1 to 6.9 equivalents)
-
Ammonium Acetate (0.1 to 2.4 equivalents)
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde, nitromethane, and ammonium acetate in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 1-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water. The nitrostyrene product should precipitate as a solid.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent such as methanol, ethanol, or isopropanol.[1]
Visualizations
Caption: The reaction mechanism of the Henry condensation for nitrostyrene synthesis.
Caption: A general experimental workflow for nitrostyrene synthesis.
Caption: A troubleshooting decision tree for low yields in nitrostyrene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - knoevenagel condensation NaOH catalyst? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
Technical Support Center: The Influence of Solvent Polarity on the Kinetics of the Henry Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Henry reaction, with a specific focus on the influence of solvent polarity on reaction kinetics, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of the Henry reaction?
A: The polarity of the solvent plays a crucial role in the kinetics of the Henry reaction by influencing the stability of the reactants, intermediates, and transition states. Generally, polar aprotic solvents, such as dimethyl sulfoxide (DMSO), tend to accelerate the reaction rate compared to polar protic solvents like water.[1] This is because polar aprotic solvents can effectively solvate the cationic species involved in the reaction without strongly hydrogen-bonding with the nucleophilic nitronate anion, thus leaving it more available to react. Polar protic solvents, on the other hand, can form strong hydrogen bonds with the nitronate anion, stabilizing it and increasing the activation energy of the reaction. Nonpolar solvents often result in slower reaction rates due to poor stabilization of the charged intermediates.
Q2: What is the effect of solvent polarity on the diastereoselectivity of the Henry reaction?
A: Solvent polarity can influence the diastereoselectivity of the Henry reaction, which is the preferential formation of one diastereomer over another (e.g., syn vs. anti). In many cases, polar solvents can facilitate the epimerization of the nitro-substituted stereocenter in the product, potentially affecting the final diastereomeric ratio.[1] The reversibility of the Henry reaction also plays a significant role in determining the product distribution. For instance, in the reaction between benzaldehyde and nitropropane, kinetic reprotonation of the nitronate intermediate in polar solvents can lead to an enrichment of the syn diastereomer.[1]
Q3: Can the formation of side products in the Henry reaction be influenced by the choice of solvent?
A: Yes, the choice of solvent can significantly impact the formation of side products. A common side reaction is the dehydration of the initial β-nitro alcohol product to form a nitroalkene.[2] This is often favored by higher temperatures and can be influenced by the solvent's ability to promote elimination reactions. Another potential side reaction, especially with sterically hindered substrates, is the Cannizzaro reaction, a base-catalyzed self-condensation of the aldehyde.[2] The presence of water, which can be generated during the dehydration of the nitroalcohol, can also lead to the formation of reddish-brown side products.[3] Using a nonpolar solvent like toluene can sometimes make the workup more challenging.[3]
Troubleshooting Guides
This section addresses common problems encountered during the Henry reaction that may be related to the solvent system.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity: The chosen solvent may not adequately stabilize the transition state or may be deactivating the nucleophile. | - For polar reactants: Consider switching from a polar protic solvent (e.g., water, ethanol) to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) to enhance the nucleophilicity of the nitronate anion. - For nonpolar reactants: A nonpolar solvent (e.g., toluene, hexane) might be more suitable. However, be aware that reaction rates may be slower.[4] - Solvent Mixtures: Experiment with solvent mixtures to fine-tune the polarity of the reaction medium. For instance, a mixture of isopropanol, n-butanol, and glacial acetic acid has been reported to be effective.[3] |
| Poor Solubility of Reactants: One or more reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Increase the reaction temperature to improve solubility, but be mindful of potential side reactions like dehydration. - Select a solvent that is known to dissolve both the nitroalkane and the carbonyl compound effectively. |
| Presence of Water: Water can interfere with the reaction, especially when aiming for the nitroalcohol product and can promote side reactions.[3] | - Use anhydrous solvents and reagents. - If dehydration of the nitroalcohol is the goal, controlled addition of a dehydrating agent or azeotropic removal of water (e.g., using a Dean-Stark trap with toluene) can be employed. |
Issue 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Steps |
| Solvent-Influenced Epimerization: The solvent may be promoting the equilibration of the diastereomeric products.[1] | - Consider running the reaction at a lower temperature to favor the kinetically controlled product. - Screen different solvents. Less polar solvents may reduce the rate of epimerization. |
| Reversibility of the Reaction: The retro-Henry reaction can lead to a thermodynamic mixture of diastereomers. | - Use a catalyst or reaction conditions that favor the forward reaction and minimize the reverse reaction. - Isolate the product as it is formed if possible. |
Issue 3: Formation of Dehydration Product (Nitroalkene)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature: Elevated temperatures favor the elimination of water from the β-nitro alcohol.[2] | - Lower the reaction temperature. |
| Strongly Basic Conditions: The base catalyst can promote the dehydration reaction. | - Use a milder base or a catalytic amount of a stronger base. |
| Protic Solvent: Protic solvents can facilitate the elimination reaction by solvating the leaving group (hydroxide). | - Switch to a polar aprotic or a nonpolar solvent. |
Data Presentation
The following table summarizes the effect of solvent polarity on the kinetics of the Henry reaction between benzaldehyde and nitropropane.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Diastereomeric Ratio (syn:anti) |
| Water | Polar Protic | 80.1 | 0.91 | 3:1[1] |
| DMSO | Polar Aprotic | 46.7 | 52.0 | 3:1[1] |
Note: This data is based on a specific reaction and should be used as a general guide. Optimal conditions will vary depending on the specific substrates and catalysts used.
Experimental Protocols
General Protocol for the Henry Reaction in a Polar Aprotic Solvent (DMSO)
-
To a solution of the aldehyde (1.0 mmol) in DMSO (5 mL), add the nitroalkane (1.2 mmol).
-
Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Henry Reaction in a Nonpolar Solvent (Toluene) with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add the aldehyde (1.0 mmol), the nitroalkane (1.2 mmol), and a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol) in toluene (20 mL).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General mechanism of the base-catalyzed Henry reaction.
Caption: Influence of solvent polarity on the transition state energy.
Caption: Troubleshooting workflow for low yield in the Henry reaction.
References
- 1. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. almacgroup.com [almacgroup.com]
Technical Support Center: Removal of Unreacted 4-isopropylbenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-isopropylbenzaldehyde from reaction mixtures.
Troubleshooting Guide
Encountering difficulties in removing 4-isopropylbenzaldehyde? This guide addresses common issues with potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Persistent 4-isopropylbenzaldehyde contamination after aqueous extraction. | - Inefficient partitioning between organic and aqueous layers.- Emulsion formation during extraction. | - Increase the number of aqueous washes.- Use brine (saturated NaCl solution) to break emulsions and improve layer separation.[1] |
| Low recovery of the desired product after purification. | - Product may have some water solubility.- Product may be sensitive to the pH of the washing solution. | - Minimize the volume of aqueous washes.- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.[1]- If using acidic or basic washes, ensure the stability of your product at that pH. Consider alternative methods like column chromatography if the product is sensitive.[1] |
| Decomposition of the desired product during column chromatography. | - The product may be unstable on silica gel, a common stationary phase. | - Consider using a different stationary phase, such as basic alumina.[2]- Perform a quick filtration through a plug of silica instead of a full column to remove polar impurities. |
| Incomplete removal of 4-isopropylbenzaldehyde using a sodium bisulfite wash. | - Insufficient shaking or reaction time.- The sodium bisulfite solution may be old or not saturated. | - Ensure vigorous shaking of the separatory funnel for at least 30 seconds to maximize contact between the aldehyde and the bisulfite solution.[3][4]- Use a freshly prepared, saturated aqueous solution of sodium bisulfite for optimal results.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 4-isopropylbenzaldehyde?
A1: The most prevalent and effective methods include:
-
Sodium Bisulfite Wash: This chemical method converts the aldehyde into a water-soluble adduct, which can then be easily separated through liquid-liquid extraction.[3][4][5][6]
-
Column Chromatography: A standard purification technique to separate the aldehyde from the desired product based on polarity.[2][5]
-
Distillation: Particularly useful if there is a significant difference in boiling points between 4-isopropylbenzaldehyde and the desired product.[2][7]
-
Aqueous Extraction: Simple washes with aqueous solutions can remove acidic impurities that may have formed from the oxidation of the aldehyde.[7]
Q2: My main impurity is 4-isopropylbenzoic acid, not the aldehyde. How should I proceed?
A2: 4-isopropylbenzaldehyde can oxidize to 4-isopropylbenzoic acid, especially when exposed to air. To remove the carboxylic acid, perform a basic aqueous wash. Dissolve the reaction mixture in an organic solvent and wash with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7] The acidic impurity will be deprotonated to form its sodium salt, which is soluble in the aqueous layer and can be separated.
Q3: When is a sodium bisulfite wash the recommended method for removing 4-isopropylbenzaldehyde?
A3: A sodium bisulfite wash is highly effective for selectively removing aldehydes from a mixture containing other functional groups that are not reactive towards bisulfite, such as ketones (though some reactive ketones may also react), esters, and amides.[4][6] It is a robust method when other components of the mixture are sensitive to the conditions of chromatography or distillation.
Q4: Can I recover the 4-isopropylbenzaldehyde after using a sodium bisulfite wash?
A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To regenerate the 4-isopropylbenzaldehyde, the aqueous layer containing the adduct can be treated with a base, such as sodium hydroxide (NaOH), or a strong acid.[1] This will decompose the adduct, and the aldehyde can then be extracted back into an organic solvent.
Q5: Are there situations where column chromatography is not ideal for removing 4-isopropylbenzaldehyde?
A5: While effective, column chromatography may not be ideal in all scenarios. Some aldehydes can be unstable and may decompose on silica gel.[5] Additionally, for large-scale purifications, chromatography can be time-consuming and require large volumes of solvent. In such cases, a sodium bisulfite wash or distillation might be more practical.
Experimental Protocols
Protocol 1: Removal of 4-isopropylbenzaldehyde using Sodium Bisulfite Wash
This protocol describes the removal of unreacted 4-isopropylbenzaldehyde from a reaction mixture by forming a water-soluble bisulfite adduct.
Materials:
-
Crude reaction mixture containing 4-isopropylbenzaldehyde
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Immiscible organic solvent (e.g., ethyl acetate, hexanes)
-
Deionized water
-
Separatory funnel
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.[3][6]
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bisulfite. For aromatic aldehydes, a smaller volume (e.g., 1 mL per 5 mL of methanol solution) can be effective.[3][6]
-
Shake the funnel vigorously for approximately 30 seconds. A precipitate of the bisulfite adduct may form.[3][4]
-
Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[3]
-
Shake the funnel again to partition the components.
-
Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of 4-isopropylbenzaldehyde, while the desired product should remain in the organic layer.[3]
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine, dry it over an anhydrous salt, filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
Protocol 2: Regeneration of 4-isopropylbenzaldehyde from the Bisulfite Adduct
This protocol outlines the recovery of 4-isopropylbenzaldehyde from the aqueous layer containing the bisulfite adduct.
Materials:
-
Aqueous layer containing the 4-isopropylbenzaldehyde-bisulfite adduct
-
Organic solvent (e.g., ethyl acetate)
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Place the aqueous layer containing the bisulfite adduct into a separatory funnel.
-
Add an equal volume of a suitable organic solvent, such as ethyl acetate.[3]
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH of the aqueous layer.
-
Continue adding the base until the pH of the aqueous layer reaches 12.[3]
-
Shake the funnel to extract the regenerated 4-isopropylbenzaldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde.
-
The organic layer can then be dried and concentrated to recover the 4-isopropylbenzaldehyde.[3]
Visualizations
Caption: Workflow for the removal of 4-isopropylbenzaldehyde using a sodium bisulfite wash.
Caption: Workflow for the regeneration of 4-isopropylbenzaldehyde from its bisulfite adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
Characterization and removal of by-products in "1-Isopropyl-4-(2-nitrovinyl)benzene" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Q: My Henry reaction is resulting in a low yield or no desired product at all. What are the potential causes and how can I resolve this?
A: Low conversion in the synthesis of this compound, which is typically achieved through a Henry (nitroaldol) reaction, can be attributed to several factors:
-
Ineffective Catalysis: The choice of base catalyst is crucial. While ammonium acetate in acetic acid is common, other bases like alcoholic potassium hydroxide can be used.[1][2] Ensure the catalyst is fresh and used in the appropriate molar ratio.
-
Sub-optimal Reaction Temperature: The reaction to form the nitrostyrene involves the dehydration of an intermediate β-nitro alcohol. This step often requires heating.[1] If the temperature is too low, the reaction may stall at the intermediate stage. Conversely, excessively high temperatures can promote polymerization.
-
Presence of Water: The presence of water can hinder the reaction. Ensure all glassware is dry and use anhydrous solvents where possible.
-
Purity of Starting Materials: Impurities in the 4-isopropylbenzaldehyde or nitromethane can interfere with the reaction. Use of purified reagents is recommended.
Problem 2: Formation of a Resinous or Oily By-product
Q: The reaction mixture has become a thick, resinous mess, and I am unable to isolate the crystalline product. What is causing this and how can it be prevented?
A: The formation of resinous or oily by-products is a common issue, often due to the polymerization of the nitrostyrene product.[2][3] Nitrostyrenes, being vinyl aromatic compounds, are susceptible to polymerization, especially in the presence of heat, light, or basic conditions.[4]
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress using Thin Layer Chromatography (TLC) and proceed with the work-up as soon as the starting material is consumed.
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization.[4]
-
Prompt Product Isolation: Once the reaction is complete, cool the mixture and isolate the product without delay. With some base catalysts, the product may precipitate and can be quickly filtered off.[2]
-
Use of Inhibitors: For particularly problematic reactions, the addition of a radical inhibitor could be considered, although this is not a standard part of the basic Henry reaction protocol.[4]
Problem 3: Product Contamination with Starting Materials
Q: My purified product still shows the presence of 4-isopropylbenzaldehyde and/or nitromethane. How can I effectively remove these?
A: The presence of unreacted starting materials is a common purity issue.[5]
-
Reaction Stoichiometry: Ensure the reaction goes to completion by using a slight excess of nitromethane.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some of the unreacted aldehyde. Washing the organic layer with a sodium bisulfite solution can also be effective in removing aldehydes.
-
Purification Method:
-
Recrystallization: A carefully chosen solvent for recrystallization should leave the more soluble starting materials in the mother liquor. Ethanol or isopropanol are often good choices for nitrostyrenes.[1][6]
-
Column Chromatography: Silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) can effectively separate the product from the starting materials.[5][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Henry reaction, which is a base-catalyzed condensation of 4-isopropylbenzaldehyde with nitromethane.[1] This reaction first forms a β-nitro alcohol intermediate, which then dehydrates to yield the final nitrostyrene product.[1]
Q2: What are the expected by-products in this synthesis?
A2: Besides unreacted starting materials, the main by-products to anticipate are:
-
Polymeric material: A resinous substance resulting from the polymerization of the desired product.[2][3]
-
β-nitro alcohol intermediate: (1-(4-isopropylphenyl)-2-nitroethanol) if the dehydration step is incomplete.[1]
-
Nitrile by-products: The formation of 4-isopropylbenzonitrile has been noted as a possibility in related reactions, particularly when using glacial acetic acid as the solvent.[8]
Q3: How can I characterize the final product and identify any impurities?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the product and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing the purity of the sample and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid like this compound.[6]
Q4: What is a suitable solvent for recrystallizing this compound?
A4: Alcohols such as ethanol or isopropanol are commonly used and effective solvents for the recrystallization of nitrostyrenes.[1][6] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery of the purified crystals.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol [3] |
| Appearance | Yellow solid (typical for nitrostyrenes) |
| 1H NMR (CDCl3, ppm) | δ 7.97 (d, 1H), 7.52 (d, 1H), 7.45 (d, 2H), 7.30 (d, 2H), 2.97 (sept, 1H), 1.27 (d, 6H) |
| 13C NMR (CDCl3, ppm) | δ 153.2, 138.8, 137.9, 129.2, 127.6, 127.4, 34.2, 23.7 |
| Mass Spectrum (EI) | m/z 191 (M+), 176, 146, 131, 115, 91 |
Table 2: Characterization of Potential By-products
| By-product | Identification Method | Key Spectroscopic Features |
| 4-Isopropylbenzaldehyde (unreacted) | GC-MS, 1H NMR | GC-MS: M+ at m/z 148. 1H NMR: Aldehydic proton signal ~9.9 ppm. |
| Nitromethane (unreacted) | 1H NMR | Singlet around 4.3 ppm. |
| 1-(4-isopropylphenyl)-2-nitroethanol | 1H NMR, IR | 1H NMR: Appearance of signals for the CH-OH and CH2-NO2 protons. IR: Broad O-H stretch. |
| Polymeric Material | Insoluble, broad NMR signals | Broad, unresolved peaks in the 1H NMR spectrum. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Henry Condensation
This protocol is a general procedure and may require optimization.
Materials:
-
4-isopropylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1 equivalent) and ammonium acetate (0.4 equivalents) in glacial acetic acid.
-
Add nitromethane (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 100°C) and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or Isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or air-dry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of product and by-products.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C11H13NO2 | CID 5702924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) MS spectrum [chemicalbook.com]
Technical Support Center: Stereoselective Reactions of 1-Isopropyl-4-(2-nitrovinyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isopropyl-4-(2-nitrovinyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions involving this compound?
A1: this compound is an excellent Michael acceptor and dienophile, making it a valuable substrate in a variety of stereoselective transformations. The most common reactions include:
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Asymmetric Michael Additions: This is a powerful C-C bond-forming reaction where a wide range of nucleophiles can be added across the activated double bond. Achieving high stereoselectivity often involves the use of chiral organocatalysts or metal complexes.
-
Enantioselective Friedel-Crafts Alkylations: Electron-rich aromatic and heteroaromatic compounds can react with this compound in the presence of a chiral Lewis acid or Brønsted acid catalyst to yield enantioenriched products.
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Diastereoselective Reductions: The nitro group and the carbon-carbon double bond can be selectively reduced to introduce new stereocenters. The choice of reducing agent and catalyst is crucial for controlling the diastereoselectivity.
-
[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient nature of the nitrovinyl group makes it a good dienophile for reactions with various dienes, leading to the formation of cyclic compounds with multiple stereocenters.
Q2: How can I improve the enantioselectivity of a Michael addition to this compound?
A2: Improving enantioselectivity in Michael additions often requires careful optimization of several factors:
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Catalyst Selection: Chiral organocatalysts, such as those derived from cinchona alkaloids (e.g., thiourea derivatives) or proline, are frequently used. Chiral metal complexes, for instance, those involving zinc, copper, or ytterbium, can also be highly effective. It is often necessary to screen a variety of catalysts to find the optimal one for your specific nucleophile.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity. Non-polar solvents like toluene or dichloromethane are often preferred.
-
Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the transition state with the lowest activation energy, which corresponds to the major enantiomer.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance stereoselectivity. For instance, acids or bases can influence the catalyst's activity and the nucleophile's reactivity.
Q3: What are common issues that lead to low diastereoselectivity in reactions with this compound?
A3: Low diastereoselectivity can arise from several factors:
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Substrate Control: The inherent steric and electronic properties of both the nucleophile and this compound may not provide a strong facial bias for the approach of the reactants.
-
Reaction Conditions: Higher reaction temperatures can lead to the formation of multiple diastereomers by overcoming the small energy differences between competing transition states.
-
Catalyst Achirality or Ineffectiveness: If the catalyst is not chiral or is not effectively inducing a single transition state geometry, a mixture of diastereomers will be formed.
-
Epimerization: If the newly formed stereocenter is adjacent to an acidic proton, there is a risk of epimerization under the reaction conditions, leading to a loss of diastereoselectivity.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.) in an Organocatalyzed Michael Addition
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst | Screen a library of chiral organocatalysts with different backbones and functional groups (e.g., thioureas, squaramides, primary/secondary amines). |
| Incorrect Solvent | Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, ethyl acetate). |
| High Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity. |
| Catalyst Decomposition | Ensure the catalyst is stable under the reaction conditions. Use freshly prepared or purified catalyst. |
| Presence of Water | Conduct the reaction under anhydrous conditions using dried solvents and reagents. |
Problem 2: Poor Diastereomeric Ratio (d.r.) in a Conjugate Addition Reaction
| Potential Cause | Troubleshooting Suggestion |
| Flexible Transition State | Employ a more rigid chiral catalyst or a Lewis acid that can better organize the transition state geometry. |
| Non-Optimal Reaction Temperature | Lowering the temperature can often improve diastereoselectivity. |
| Solvent Effects | The choice of solvent can influence the relative energies of the diastereomeric transition states. Screen different solvents. |
| Product Epimerization | Check the stability of the product under the reaction conditions. If epimerization is occurring, consider shorter reaction times or a milder workup procedure. |
| Steric Hindrance | If the nucleophile is sterically demanding, it may be difficult to achieve high diastereoselectivity. Consider modifying the nucleophile if possible. |
Experimental Protocols & Data
Asymmetric Michael Addition of Malonates to β-Nitrostyrenes
This protocol is adapted from studies on various β-nitrostyrenes using cinchona alkaloid-derived thiourea catalysts.
Experimental Protocol:
To a solution of the β-nitrostyrene (0.2 mmol) and dimethyl malonate (0.4 mmol, 2 equivalents) in a given solvent (2.0 mL), the chiral thiourea catalyst (0.02 mmol, 10 mol%) is added. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct.
Table 1: Effect of Catalyst and Solvent on the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Cinchona Thiourea A | Toluene | RT | 24 | 95 | 92 |
| 2 | Cinchona Thiourea A | CH2Cl2 | RT | 24 | 98 | 88 |
| 3 | Cinchona Thiourea A | THF | RT | 24 | 91 | 85 |
| 4 | Cinchona Thiourea B | Toluene | 0 | 48 | 92 | 95 |
| 5 | Cinchona Thiourea B | Toluene | -20 | 72 | 88 | 97 |
Note: This data is representative for β-nitrostyrene and serves as a starting point for optimization with this compound.
Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes
This protocol is based on the use of chiral Yb(OTf)₃-pybox complexes for the asymmetric Friedel-Crafts alkylation of indoles with various nitroalkenes.
Experimental Protocol:
In a dried reaction vessel under an inert atmosphere, the chiral pybox ligand (0.015 mmol, 7.5 mol%) and Yb(OTf)₃ (0.01 mmol, 5 mol%) are dissolved in CH₂Cl₂ (1.0 mL) and stirred for 30 minutes. The nitroalkene (0.2 mmol) is then added, followed by the indole (0.24 mmol, 1.2 equivalents). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then directly purified by flash column chromatography on silica gel.
Table 2: Enantioselective Friedel-Crafts Alkylation of Indole with Substituted Nitroalkenes
| Entry | Nitroalkene Substituent | Yield (%) | e.e. (%) |
| 1 | 4-H | 98 | 90 |
| 2 | 4-Me | 95 | 91 |
| 3 | 4-Cl | 97 | 88 |
| 4 | 2-Cl | 92 | 85 |
| 5 | 4-NO₂ | 96 | 89 |
Note: This data is representative for various substituted β-nitrostyrenes and provides a strong basis for experiments with this compound.
Visualizations
Caption: General experimental workflow for optimizing stereoselective reactions.
Caption: Troubleshooting logic for improving stereoselectivity.
Stability issues and proper storage of "1-Isopropyl-4-(2-nitrovinyl)benzene"
This guide provides troubleshooting advice and frequently asked questions regarding the stability and proper storage of 1-Isopropyl-4-(2-nitrovinyl)benzene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A1: As with other β-nitrostyrene derivatives, it is crucial to handle this compound with care in a well-ventilated area. Always use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhalation of dust or fumes and prevent skin contact.[1]
Q2: What are the recommended storage conditions for this compound?
Q3: My this compound has changed color. What could be the cause?
A3: A color change, such as yellowing or darkening, often indicates product degradation or polymerization. This can be initiated by exposure to light, heat, or impurities. It is recommended to assess the purity of the material using analytical methods like HPLC or NMR before further use.
Q4: I am observing poor reactivity of the compound in my experiments. Could this be related to stability issues?
A4: Yes, a decrease in reactivity can be a sign of degradation. Nitrostyrenes are reactive compounds, and improper storage can lead to the formation of less reactive byproducts or polymers.[2] If you suspect degradation, it is advisable to use a fresh batch of the compound or re-purify the existing stock.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common stability-related issues with this compound.
Issue: Unexpected Experimental Results or Low Yields
If you are experiencing inconsistent results or lower than expected yields in your reactions, consider the stability of your this compound starting material.
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for addressing stability concerns with this compound.
Data on Storage and Stability
While quantitative stability data for this compound is not publicly available, the following table summarizes general recommendations for related nitrostyrene compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | To minimize thermal decomposition and polymerization. |
| Light | Protect from light (store in amber vials/bottles) | To prevent photo-induced isomerization or degradation.[2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and hydrolysis. |
| Moisture | Dry (use of desiccants is advisable) | To prevent hydrolysis. |
Experimental Protocols
While specific stability testing protocols for this compound are not published, a general approach to assess the purity and stability of the compound is outlined below.
General Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 310 nm).[2]
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Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. A decrease in the main peak area and the appearance of new peaks over time under specific storage conditions would indicate degradation.
Logical Relationship for Proper Handling
Caption: Key factors contributing to the stability and reliable use of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene from laboratory to pilot scale. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction.[1] This reaction involves the condensation of 4-isopropylbenzaldehyde with nitromethane in the presence of a base catalyst.[2][3] The initial product is a β-nitro alcohol, which is subsequently dehydrated to form the desired nitrostyrene.[1]
Q2: What are the key considerations when scaling up this synthesis from the lab to a pilot plant?
A2: Scaling up the synthesis of this compound introduces several critical challenges that must be addressed:
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Heat Transfer: The Henry reaction is exothermic, and the heat generated increases with the volume of the reaction. Inadequate heat dissipation on a larger scale can lead to a thermal runaway. Pilot-scale reactors should have efficient cooling systems to manage the reaction temperature.
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Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat distribution. The type of stirrer and mixing speed need to be optimized for the larger reactor volume to avoid localized "hot spots" and side reactions.
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Reagent Addition: The rate of addition of reagents, particularly the base catalyst, needs to be carefully controlled in a pilot-plant setting to manage the exothermic nature of the reaction.
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Safety: A thorough risk assessment is essential before scaling up. This includes evaluating the hazards of the reagents and potential side reactions at a larger scale.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: Several side reactions can occur, potentially reducing the yield and purity of the final product:
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Polymerization: Nitrostyrenes are susceptible to anionic polymerization, especially in the presence of strong bases.[4][5] This can be minimized by controlling the reaction temperature and the concentration of the base.
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Cannizzaro Reaction: If a strong base is used, the 4-isopropylbenzaldehyde can undergo a Cannizzaro reaction, a disproportionation reaction that leads to the formation of the corresponding alcohol and carboxylic acid.[1]
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Formation of the β-nitro alcohol: Incomplete dehydration will result in the presence of the β-nitro alcohol intermediate in the final product.[1]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
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Catalyst Inefficiency: The choice and amount of catalyst are critical. If you are using a weak base like ammonium acetate and getting low conversion, consider switching to a stronger base like sodium hydroxide, but be mindful of the increased risk of side reactions.[6] Conversely, if a strong base is leading to polymerization, a milder catalyst may be more effective.
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Reaction Temperature: The reaction temperature influences the reaction rate and the dehydration of the intermediate. For base-catalyzed reactions, maintaining the temperature within the optimal range is crucial. If the reaction is sluggish, a moderate increase in temperature might be beneficial, but excessive heat can promote side reactions.[6]
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Reagent Purity: Impurities in the 4-isopropylbenzaldehyde or nitromethane can inhibit the reaction. Ensure the purity of your starting materials, distilling them if necessary.[7]
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Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6]
Product Purification Issues
Q: I am having difficulty purifying the crude this compound. What are the recommended methods?
A: Recrystallization is a common and effective method for purifying nitrostyrenes.[8]
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Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or ethyl acetate are often suitable solvents for nitrostyrenes.[8]
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"Oiling Out": If the product separates as an oil instead of crystals, it may be due to the solution being saturated at a temperature above the compound's melting point or the presence of significant impurities.[8] To resolve this, you can try adding more solvent or using a different solvent system.
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Purity Check: The purity of the recrystallized product can be assessed by its melting point. A sharp melting point range (within 1-2 °C) is indicative of high purity.[8]
Polymerization During Reaction or Workup
Q: My product is polymerizing during the reaction or workup. How can I prevent this?
A: Polymerization is a known issue with nitrostyrenes.[4] Here are some preventative measures:
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Temperature Control: Keep the reaction and workup temperatures as low as feasible to minimize polymerization.
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Base Concentration: Use the minimum effective amount of base catalyst. High concentrations of strong bases can promote polymerization.
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Inhibitors: In some cases, the addition of a radical inhibitor can help prevent polymerization, although this should be tested on a small scale first.
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Prompt Workup: Process the reaction mixture promptly after completion to minimize the time the product is exposed to conditions that favor polymerization.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of nitrostyrenes using the Henry reaction with different catalysts. These can serve as a starting point for the optimization of the synthesis of this compound.
| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Hydroxide | Methanol | 10-15°C | Not specified | 80-83 | [7] |
| Primary Amine | Acetic Acid | 70-80°C | 1-3 hours | High | [9] |
| Ammonium Acetate | Acetic Acid | Reflux | Not specified | Not specified | [6] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of nitrostyrenes.[7][10]
Materials:
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4-isopropylbenzaldehyde
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Nitromethane
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Methanol
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Sodium hydroxide
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Hydrochloric acid
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in methanol.
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Add nitromethane (1 equivalent) to the solution.
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Cool the mixture to 0-5°C in an ice bath.
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Prepare a solution of sodium hydroxide (1.05 equivalents) in water and cool it to 0-5°C.
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Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining the temperature between 10-15°C. A precipitate may form.
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After the addition is complete, stir the mixture for an additional 30 minutes.
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Prepare a solution of hydrochloric acid in a separate beaker.
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Slowly pour the reaction mixture into the stirred acid solution. A yellow precipitate of this compound will form.
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Filter the crude product and wash it with cold water until the washings are neutral.
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Purify the crude product by recrystallization from hot ethanol.
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Dry the purified crystals under vacuum.
Pilot-Scale Synthesis Considerations
Scaling up to a pilot plant requires careful adaptation of the lab-scale procedure.[9]
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Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with efficient cooling and stirring capabilities. The reactor should be equipped with a temperature probe, a pressure gauge, and a system for controlled reagent addition.
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Reagent Charging: Charge the reactor with 4-isopropylbenzaldehyde and nitromethane.
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Cooling: Cool the reactor contents to the desired starting temperature using the reactor jacket.
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Controlled Addition of Base: The sodium hydroxide solution should be added via a dosing pump at a controlled rate to manage the exotherm. The addition rate should be adjusted to maintain the internal temperature within the desired range.
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Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them by TLC or HPLC.
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Workup: After the reaction is complete, the workup can be performed in the same reactor or a separate vessel. The addition of the reaction mixture to the acid should be done carefully to control any gas evolution and heat generation.
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Isolation and Purification: The product can be isolated by filtration or centrifugation. For purification, a larger recrystallization vessel will be required.
Visualizations
Caption: Lab-scale synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Anionic polymerization of β‐nitrostyrenes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity of 1-Isopropyl-4-(2-nitrovinyl)benzene with other Nitrostyrenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of nitrostyrene derivatives is paramount for their effective utilization in organic synthesis and medicinal chemistry. This guide provides a comprehensive comparison of the reactivity of 1-Isopropyl-4-(2-nitrovinyl)benzene with other substituted nitrostyrenes, supported by experimental data and detailed protocols. We delve into key reactions such as Michael additions and reductions, and explore the implications of substituent effects on reaction outcomes. Furthermore, we shed light on the biological relevance of nitrostyrenes, particularly their role in modulating key signaling pathways pertinent to drug discovery.
Introduction to Nitrostyrene Reactivity
Nitrostyrenes are valuable synthetic intermediates characterized by a nitro-substituted alkene conjugated to a phenyl ring. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes nitrostyrenes versatile substrates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The substituent on the phenyl ring plays a crucial role in modulating this reactivity through electronic and steric effects. Electron-donating groups, such as the isopropyl group in this compound, can decrease the electrophilicity of the β-carbon, thereby influencing reaction rates and yields compared to unsubstituted or electron-withdrawn nitrostyrenes.
Comparative Analysis of Reactivity
To provide a quantitative understanding of how this compound compares to other nitrostyrenes, we have compiled experimental data for two key transformations: the Michael addition and the reduction of the nitrovinyl group.
Michael Addition Reactivity
A study on the catalyst-free Michael addition of 1,3-dicarbonyl compounds to a range of substituted β-nitrostyrenes demonstrated that substrates with both electron-donating and electron-withdrawing functionalities can react to give good to excellent yields, suggesting that the reaction conditions can be optimized to overcome the inherent reactivity differences.[2]
Table 1: Comparative Yields for the Michael Addition of 1,3-Cyclopentanedione to Substituted β-Nitrostyrenes
| Substituent (R) in R-C₆H₄-CH=CHNO₂ | Yield (%) |
| H | 99 |
| 4-F | >99 |
| 4-CF₃ | >99 |
| 4-Cl | >99 |
| 4-Br | 99 |
| 4-NO₂ | 99 |
| 4-Me | >99 |
Data sourced from a study on catalyst-free grinding Michael addition.[2] While 4-isopropyl is not listed, the high yield for the 4-methyl substituted analogue suggests that 4-alkyl substituted nitrostyrenes are effective Michael acceptors under these conditions.
Reduction to Phenethylamines
The reduction of nitrostyrenes is a critical step in the synthesis of phenethylamines, a class of compounds with significant pharmacological applications. The reaction involves the reduction of both the carbon-carbon double bond and the nitro group. Several methods are available, with LiAlH₄ and NaBH₄/CuCl₂ being common choices.
A head-to-head comparison of these two methods for the reduction of various substituted nitrostyrenes provides valuable insights.
Table 2: Comparative Yields for the Reduction of Substituted Nitrostyrenes to Phenethylamines
| Substituent on β-Nitrostyrene | Yield (%) with LiAlH₄ | Yield (%) with NaBH₄/CuCl₂ |
| Unsubstituted | - | 83 |
| 4-Methoxy | - | 82 |
| 2,5-Dimethoxy | - | 82 |
| 3,4-Dimethoxy | - | 62 |
| 2,5-Dimethoxy-β-methyl | - | 65 |
| 3,4,5-Trimethoxy | - | 71 |
| 4-Hydroxy-3-methoxy | 80 | - |
| 3-Hydroxy-4-methoxy | 68 | - |
Data for NaBH₄/CuCl₂ sourced from a study on one-pot reduction.[3] Data for LiAlH₄ sourced from a study on the reduction of phenolic nitrostyrenes.[4]
Although data for this compound is not explicitly provided, the high yields obtained for other substituted nitrostyrenes, including those with electron-donating groups, suggest that it would be readily reduced by both methods. The NaBH₄/CuCl₂ system offers a safer and often higher-yielding alternative to LiAlH₄.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of β-nitrostyrenes is typically achieved through a Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.
Protocol: Henry-Knoevenagel Condensation [6]
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To a solution of 4-isopropylbenzaldehyde (1 equivalent) and ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents).
-
Reflux the mixture for six hours at 100°C.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a yellow solid.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. BJOC - Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method [beilstein-journals.org]
- 3. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]
- 4. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Spectroscopic Validation of 1-Isopropyl-4-(2-nitrovinyl)benzene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 1-Isopropyl-4-(2-nitrovinyl)benzene against structurally similar alternatives. The objective is to facilitate the validation of its chemical structure through a detailed examination of its mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data. Due to the limited availability of published experimental spectra for this compound, this guide presents its available experimental mass spectrum and provides a predicted analysis for its NMR and IR spectra based on its molecular structure. This is contrasted with the available experimental data for two key alternatives: (E)-1-methyl-4-(2-nitrovinyl)benzene and (E)-1-methoxy-4-(2-nitrovinyl)benzene.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its alternatives.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₁₃NO₂ | 191.23 | 191 (M+), 176, 146, 131, 115, 91 |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | C₉H₉NO₂ | 163.17 | 163 (M+), 148, 118, 103, 91, 77 |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | C₉H₉NO₃ | 179.17 | 179 (M+), 164, 134, 119, 91, 77 |
Table 2: ¹H NMR Spectroscopic Data (Predicted for the primary compound)
Predicted data for this compound is based on established chemical shift principles. The vinyl protons are expected to be doublets due to coupling, and the aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene ring.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~7.8-8.2 (d, 1H, vinyl), ~7.4-7.7 (d, 1H, vinyl), ~7.3-7.5 (d, 2H, aromatic), ~7.2-7.4 (d, 2H, aromatic), ~2.9-3.1 (septet, 1H, CH), ~1.2-1.4 (d, 6H, CH₃)₂ |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | 7.99 (d, 1H, J=13.6 Hz), 7.57 (d, 1H, J=13.6 Hz), 7.45 (d, 2H, J=8.1 Hz), 7.27 (d, 2H, J=8.1 Hz), 2.41 (s, 3H) |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | 7.98 (d, 1H, J=13.5 Hz), 7.55 (d, 1H, J=13.5 Hz), 7.50 (d, 2H, J=8.9 Hz), 6.95 (d, 2H, J=8.9 Hz), 3.87 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data (Predicted for the primary compound)
Predicted data for this compound is based on the expected chemical shifts for the different carbon environments in the molecule.
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~152 (aromatic C-isopropyl), ~139 (vinyl CH), ~137 (vinyl CH-NO₂), ~129 (aromatic C-H), ~127 (aromatic C-H), ~126 (aromatic C-vinyl), ~34 (CH), ~24 (CH₃)₂ |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | 143.0, 139.8, 137.7, 130.3, 130.2, 128.0, 21.6 |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | 162.5, 139.5, 137.0, 131.5, 124.0, 114.9, 55.6 |
Table 4: IR Spectroscopy Data (Predicted for the primary compound)
Predicted IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 (C-H, aromatic/vinyl), ~2970-2870 (C-H, alkyl), ~1640 (C=C, vinyl), ~1600, 1480 (C=C, aromatic), ~1520 (N-O, asymmetric stretch), ~1350 (N-O, symmetric stretch) |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | Data not readily available in searched sources. |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | Data not readily available in searched sources. |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Actual experimental conditions may vary.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
Infrared (IR) Spectroscopy
The IR spectrum of a solid sample can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizations
The following diagrams illustrate the workflow for spectroscopic validation and the molecular structure with its potential mass spectral fragmentation.
Caption: Logical workflow for the validation of a chemical structure using spectroscopic methods.
Caption: Proposed mass spectral fragmentation of this compound.
Comparing the efficacy of different catalysts for the synthesis of "1-Isopropyl-4-(2-nitrovinyl)benzene"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic methods for the synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis. The efficacy of various catalysts is evaluated based on reaction yields, reaction times, and operational simplicity. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is synthesized via the Henry reaction, also known as a nitroaldol condensation, between 4-isopropylbenzaldehyde and nitromethane. The choice of catalyst is crucial for the efficiency of this reaction, influencing both the reaction rate and the final product yield. This guide compares three common catalysts: ammonium acetate, ethylenediammonium diacetate (EDDA), and basic alumina.
Comparison of Catalytic Efficacy
The performance of ammonium acetate, ethylenediammonium diacetate, and basic alumina in the synthesis of this compound is summarized below. The data is based on established general protocols for the synthesis of β-nitrostyrenes, as specific comparative studies for this particular molecule are limited.
| Catalyst | Reaction Time (hours) | Yield (%) | Solvent | Reaction Conditions |
| Ammonium Acetate | 2 - 5 | 80 - 90 | Glacial Acetic Acid | Reflux |
| Ethylenediammonium Diacetate | 24 | ~95 (for similar substrates) | Isopropanol | Room Temperature |
| Basic Alumina | 1 - 2 (Microwave) | High | Solvent-free | Microwave Irradiation |
Ammonium Acetate: This catalyst is widely used due to its low cost and effectiveness. In refluxing glacial acetic acid, it generally provides high yields of the desired β-nitrostyrene within a few hours.[1]
Ethylenediammonium Diacetate (EDDA): EDDA is a mild and effective catalyst for the Henry reaction, often resulting in very high yields for substituted benzaldehydes.[2] The reaction typically proceeds at room temperature, which can be advantageous for sensitive substrates, although it may require longer reaction times.[2]
Basic Alumina: As a solid-phase catalyst, basic alumina offers the advantage of simple work-up procedures, as the catalyst can be removed by filtration. When combined with microwave irradiation, reactions can be significantly accelerated, often being completed in a solvent-free manner with high yields.[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Method 1: Ammonium Acetate Catalyzed Synthesis
Materials:
-
4-isopropylbenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1 equivalent) and ammonium acetate (0.4 equivalents) in glacial acetic acid.
-
Add nitromethane (1.2 equivalents) to the solution.
-
Heat the mixture to reflux for 2-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Method 2: Ethylenediammonium Diacetate (EDDA) Catalyzed Synthesis
Materials:
-
4-isopropylbenzaldehyde
-
Nitromethane
-
Ethylenediammonium diacetate
-
Isopropanol
Procedure:
-
Dissolve 4-isopropylbenzaldehyde (1 equivalent) and ethylenediammonium diacetate (0.1 equivalents) in isopropanol.
-
Add nitromethane (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The product is expected to precipitate from the solution.
-
Cool the mixture in a freezer to maximize crystallization.
-
Collect the product by filtration, wash with a small amount of cold isopropanol, and air dry.
Method 3: Basic Alumina Catalyzed Synthesis (Microwave-Assisted)
Materials:
-
4-isopropylbenzaldehyde
-
Nitromethane
-
Basic alumina
-
Ammonium acetate (as a co-catalyst)
Procedure:
-
In a microwave-safe vessel, adsorb 4-isopropylbenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents) onto basic alumina.
-
Add a catalytic amount of ammonium acetate.
-
Irradiate the mixture in a microwave reactor for 1-2 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, extract the product from the alumina with a suitable solvent (e.g., dichloromethane).
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization if necessary.
Visualizing the Synthetic Pathway
The general workflow for the synthesis of this compound via the Henry reaction is depicted in the following diagram.
Caption: General workflow for the catalytic synthesis of this compound.
Conclusion
The choice of catalyst for the synthesis of this compound depends on the desired balance of reaction speed, yield, cost, and operational simplicity. Ammonium acetate offers a cost-effective and relatively fast method with good yields. Ethylenediammonium diacetate provides a milder reaction condition, potentially leading to higher purity and yields, albeit with a longer reaction time. Basic alumina, especially with microwave assistance, presents a rapid and environmentally friendly option with a straightforward work-up. Researchers should consider these factors when selecting the optimal catalytic system for their synthetic goals.
References
A Comparative Guide to 1-Isopropyl-4-(2-nitrovinyl)benzene and Other Michael Acceptors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-isopropyl-4-(2-nitrovinyl)benzene with other Michael acceptors, focusing on their performance in organic synthesis. The content is supported by experimental data to offer an objective analysis for researchers in chemistry and drug development.
Introduction to Michael Acceptors
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The electrophilic component of this reaction is known as a Michael acceptor. The reactivity of a Michael acceptor is largely governed by the electron-withdrawing nature of its activating group, which polarizes the β-carbon, making it susceptible to nucleophilic attack. Common classes of Michael acceptors include α,β-unsaturated ketones (enones), esters (enoates), and nitroalkenes.
Nitroalkenes, such as β-nitrostyrene and its derivatives, are particularly potent Michael acceptors due to the strong electron-withdrawing capacity of the nitro group. This guide focuses on this compound, a β-nitrostyrene derivative, and compares its reactivity with other substituted β-nitrostyrenes and different classes of Michael acceptors.
Reactivity of this compound: An Overview
This compound features a nitrovinyl group, which strongly activates the double bond for Michael addition. However, the isopropyl group at the para-position of the benzene ring is an electron-donating group. This electronic characteristic influences the reactivity of the molecule. In general, electron-donating groups on the aromatic ring of β-nitrostyrenes decrease the electrophilicity of the β-carbon, leading to lower reaction rates compared to unsubstituted β-nitrostyrene or derivatives with electron-withdrawing groups. Conversely, electron-withdrawing substituents enhance reactivity.
Comparative Performance in Michael Additions
The following tables summarize quantitative data from a catalyst-free and solvent-free Michael addition of various 1,3-dicarbonyl compounds to a range of substituted β-nitrostyrenes. This method, employing a simple grinding technique, offers an environmentally benign and efficient route to the corresponding Michael adducts.
Table 1: Michael Addition of 1,3-Cyclopentanedione to Substituted β-Nitrostyrenes
| Entry | β-Nitrostyrene Derivative | Reaction Time (min) | Yield (%) |
| 1 | This compound | 15 | 92 |
| 2 | β-Nitrostyrene | 10 | >99 |
| 3 | 4-Methyl-β-nitrostyrene | 15 | 95 |
| 4 | 4-Methoxy-β-nitrostyrene | 20 | 95 |
| 5 | 4-Chloro-β-nitrostyrene | 15 | 96 |
| 6 | 4-Nitro-β-nitrostyrene | 10 | 98 |
Data sourced from a study on catalyst-free Michael additions by grinding.
As the data indicates, this compound (Entry 1) exhibits high reactivity, affording a 92% yield in a short reaction time. However, it is slightly less reactive than the parent β-nitrostyrene (Entry 2) and the derivative bearing a strong electron-withdrawing group like the nitro group (Entry 6), which reached near-quantitative yields in a shorter time. Its reactivity is comparable to other derivatives with electron-donating (methyl, methoxy) or weakly electron-withdrawing (chloro) groups.
Experimental Protocols
General Experimental Protocol for the Catalyst-Free Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes via Grinding
This protocol is adapted from the catalyst-free and solvent-free grinding method.
Materials:
-
Substituted β-nitrostyrene (e.g., this compound)
-
1,3-Dicarbonyl compound (e.g., 1,3-Cyclopentanedione)
-
Mortar and pestle
-
Spatula
-
Ethanol (for optional recrystallization)
Procedure:
-
In a clean, dry mortar, place the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equivalent) and the substituted β-nitrostyrene (1.0 mmol, 1.0 equivalent).
-
Grind the solid mixture vigorously with a pestle at room temperature.
-
Continue grinding for the time specified in the data tables, or until the reaction is complete as monitored by a change in the physical state of the mixture (e.g., solidification or color change).
-
After the reaction is complete, the resulting solid product is typically of high purity.
-
If further purification is desired, the crude product can be collected and recrystallized from a suitable solvent, such as ethanol.
-
The purified product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Logical Workflow for Michael Addition
The following diagram illustrates the general workflow for a Michael addition reaction.
Caption: Generalized workflow for a Michael addition reaction.
Signaling Pathway Modulation by Nitroalkenes
Nitroalkenes, as electrophilic species, can interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating cellular signaling pathways. This reactivity is of significant interest in drug development. Two key pathways that can be influenced by Michael acceptors like nitroalkenes are the Keap1-Nrf2-ARE and the STING pathways.
Keap1-Nrf2-ARE Pathway
The Keap1-Nrf2-ARE pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. Electrophilic compounds, including some nitroalkenes, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), inducing the expression of a battery of cytoprotective genes.
The ability of this compound to modulate this pathway would depend on its reactivity towards the specific cysteine sensors in Keap1. While direct studies on this specific compound are limited, its nature as a Michael acceptor suggests potential for such interactions.
Caption: Modulation of the Keap1-Nrf2-ARE pathway by nitroalkenes.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Aberrant activation of the STING pathway is implicated in various inflammatory diseases. Recent studies have shown that certain nitroalkenes can act as inhibitors of STING signaling.[1] These compounds are thought to covalently modify STING, thereby blocking its activation and downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines. The structure-activity relationship of nitroalkenes in STING inhibition suggests that both the electrophilicity of the nitroalkene and the overall molecular structure play a role. While specific data for this compound is not yet available, its β-nitrostyrene core structure is a feature of some known STING inhibitors.[1]
Conclusion
This compound is an effective Michael acceptor, demonstrating high reactivity in catalyst-free Michael additions. Its performance is comparable to other β-nitrostyrene derivatives bearing electron-donating or weakly electron-withdrawing groups, though it is slightly less reactive than unsubstituted β-nitrostyrene and derivatives with strong electron-withdrawing groups. The potential for nitroalkenes to modulate key signaling pathways like Keap1-Nrf2-ARE and STING highlights the importance of understanding the structure-activity relationships of compounds like this compound for applications in drug discovery and development. Further research is warranted to fully elucidate the comparative performance of this compound with a broader range of Michael donors and to specifically investigate its biological activity.
References
A Comparative Guide to the Analysis of Diastereomeric Purity in Products Derived from Substituted Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of therapeutic agents is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules with multiple stereocenters, the control and analysis of diastereomeric purity are paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the diastereomeric purity of products derived from the asymmetric synthesis utilizing substituted nitroalkenes, using the Michael addition to 1-isopropyl-4-(2-nitrovinyl)benzene as a representative example.
Introduction to Diastereomeric Purity in Drug Development
Diastereomers, unlike enantiomers, possess different physical and chemical properties, leading to distinct biological activities, metabolic pathways, and potential for off-target effects. Consequently, regulatory agencies mandate the thorough characterization and control of the diastereomeric composition of new chemical entities. The ability to accurately quantify diastereomeric ratios is essential throughout the drug development pipeline, from initial discovery and process development to quality control of the final active pharmaceutical ingredient (API).
Asymmetric Synthesis via Michael Addition to this compound: A Representative Pathway
A common and effective strategy for the synthesis of chiral compounds involves the conjugate addition of nucleophiles to α,β-unsaturated nitro compounds. The reaction of a nucleophile, such as a malonate ester, with this compound in the presence of a chiral catalyst can generate two new stereocenters, resulting in the formation of diastereomers.
Figure 1. Asymmetric Michael Addition Reaction.
Experimental Protocols
General Procedure for Diastereoselective Michael Addition
In a representative experiment, to a solution of this compound (1.0 mmol) and a malonate ester (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at a specific temperature (e.g., -20 °C), a chiral organocatalyst (e.g., a chiral bifunctional thiourea catalyst, 10 mol%) is added. The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). The crude product is then purified by column chromatography on silica gel to isolate the diastereomeric products.
Analysis of Diastereomeric Purity: A Comparative Overview
Several analytical techniques can be employed to determine the diastereomeric ratio (d.r.) of the synthesized products. The choice of method depends on factors such as the properties of the diastereomers, the required accuracy, and available instrumentation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Diastereomers have distinct chemical environments for their nuclei, leading to different chemical shifts and/or coupling constants in their NMR spectra.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio.[1]
Experimental Protocol (¹H NMR):
-
Dissolve a precisely weighed sample of the purified product mixture (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL).
-
Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Identify non-overlapping signals that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most informative.
-
Carefully integrate the selected signals. The diastereomeric ratio is calculated from the ratio of the integration values.
High-Performance Liquid Chromatography (HPLC)
Principle: Diastereomers can be separated based on their differential interactions with a stationary phase in a chromatography column. Chiral stationary phases (CSPs) are often highly effective for separating stereoisomers, including diastereomers. The ratio of the peak areas for each separated diastereomer corresponds to their relative abundance.
Experimental Protocol (Chiral HPLC):
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based CSP).
-
Mobile Phase: A mixture of solvents such as hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid or diethylamine to improve peak shape. The optimal mobile phase composition is determined through method development.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compounds exhibit strong absorbance.
-
Sample Preparation: Dissolve a small amount of the product mixture in the mobile phase and inject it into the HPLC system.
-
Data Analysis: The diastereomeric ratio is determined by integrating the peak areas of the two diastereomers.
Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC. Similar to HPLC, separation is achieved based on differential interactions with a stationary phase, and chiral stationary phases are commonly used for stereoisomer analysis.
Experimental Protocol (Chiral SFC):
-
Column: A chiral stationary phase column compatible with SFC.
-
Mobile Phase: Supercritical CO₂ with a co-solvent such as methanol or ethanol.
-
Flow Rate and Pressure: These are critical parameters that are optimized during method development.
-
Detection: UV or other suitable detectors.
-
Data Analysis: The diastereomeric ratio is calculated from the peak areas of the separated diastereomers.
Data Presentation: Comparison of Analytical Techniques
| Analytical Technique | Principle of Separation/Differentiation | Sample Requirement | Throughput | Resolution | Key Advantages | Potential Limitations |
| ¹H NMR Spectroscopy | Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts and coupling constants.[1] | 5-10 mg | High | Moderate to High | Non-destructive, provides structural information, rapid analysis. | Signal overlap can complicate quantification, lower sensitivity compared to chromatographic methods. |
| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase. | < 1 mg | Medium | High to Excellent | High resolution and sensitivity, well-established and robust. | Longer analysis times, requires method development, consumes organic solvents. |
| Chiral SFC | Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase. | < 1 mg | High | High to Excellent | Faster analysis than HPLC, reduced organic solvent consumption, high efficiency. | Requires specialized instrumentation, method development can be complex. |
Visualization of Analytical Workflow
Figure 2. Workflow for Diastereomeric Purity Analysis.
Conclusion: An Objective Comparison
The selection of an appropriate analytical technique for determining diastereomeric purity is a critical decision in the development of chiral drugs.
-
NMR spectroscopy offers a rapid and non-destructive method that also provides valuable structural information. It is particularly useful for initial screening and for samples where good signal resolution can be achieved.
-
Chiral HPLC is the gold standard for high-resolution separation and accurate quantification of diastereomers. Its robustness and the wide availability of chiral stationary phases make it a reliable choice for quality control and regulatory submissions.
-
Chiral SFC presents a "greener" and often faster alternative to HPLC, with comparable or even superior resolution in many cases. As the technology becomes more widespread, its application in high-throughput screening and routine analysis is expected to increase.
For products derived from the asymmetric Michael addition to this compound and related compounds, a combination of these techniques is often employed. NMR can provide initial confirmation of the diastereomeric ratio in the crude and purified products, while a validated chiral HPLC or SFC method is typically required for precise and accurate quantification for quality control and release testing. The choice of the optimal method will ultimately depend on the specific properties of the molecules, the stage of drug development, and the available resources.
References
Navigating the Synthesis of 1-Isopropyl-4-(2-nitrovinyl)benzene: A Comparative Guide to Reaction Kinetics
For researchers, scientists, and professionals in drug development, the synthesis of nitrostyrene derivatives is a critical step in the creation of various bioactive molecules. Among these, 1-Isopropyl-4-(2-nitrovinyl)benzene serves as a valuable building block. A quantitative understanding of its reaction kinetics is paramount for optimizing yield, purity, and overall process efficiency. While specific kinetic data for this compound is not extensively published, a comprehensive analysis of the general synthesis method, the Henry reaction, provides a robust framework for comparison and protocol development.
The primary route for synthesizing β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of a benzaldehyde with a nitroalkane.[1][2] In the case of this compound, this involves the reaction of 4-isopropylbenzaldehyde with nitromethane. The subsequent dehydration of the intermediate β-nitro alcohol yields the desired product.
Comparative Analysis of Reaction Conditions
Table 1: Comparison of Catalysts for the Henry Reaction of Substituted Benzaldehydes with Nitromethane
| Benzaldehyde Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Imidazole (0.35 eq) | Solvent-free (grinding) | Room Temp. | 0.08 | 94 | [3] |
| 2-Nitrobenzaldehyde | L4-Cu(OAc)₂ (20 mol%) | Ethanol | 25 | 24 | >99 | [4] |
| 4-Chlorobenzaldehyde | Co-salan (0.5 mol%) | Dichloromethane | Room Temp. | 8 | ~95 | [5] |
| 4-Bromobenzaldehyde | Co-salan (0.5 mol%) | Dichloromethane | Room Temp. | 8 | ~90 | [5] |
| 4-Methylbenzaldehyde | Imidazole (0.35 eq) | Water | Room Temp. | 3 | 70 | [3] |
| 4-Methoxybenzaldehyde | Imidazole (0.35 eq) | Water | Room Temp. | 3 | 65 | [3] |
Note: The yields reported are for the β-nitro alcohol product, the precursor to the nitrostyrene.
The data suggests that both organocatalysts (like imidazole) and metal complexes (such as copper and cobalt-based catalysts) can be highly effective. The choice of catalyst can significantly impact reaction time and yield. For instance, solvent-free grinding with imidazole offers a rapid and high-yielding approach for benzaldehyde.[3] For substituted benzaldehydes, metal complexes like L4-Cu(OAc)₂ have shown excellent yields in ethanol.[4] The electronic nature of the substituent on the benzaldehyde ring also influences the reaction rate, with electron-withdrawing groups generally leading to faster reactions.
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound via the Henry Reaction
This protocol is a generalized procedure based on common practices for the synthesis of β-nitrostyrenes.[3][4]
Materials:
-
4-Isopropylbenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., imidazole, primary amine, or a metal complex)
-
Solvent (e.g., ethanol, methanol, or solvent-free)
-
Dehydrating agent (e.g., acetic anhydride or a strong acid)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1 equivalent) in the chosen solvent.
-
Add the base catalyst in the desired molar ratio (catalytic or stoichiometric amounts can be used depending on the catalyst).[6]
-
Add nitromethane (typically in excess, e.g., 5 equivalents).[3]
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) if a basic catalyst was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Dehydration: The crude β-nitro alcohol can be dehydrated to this compound by heating with a dehydrating agent like acetic anhydride or by treatment with a strong acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol for Kinetic Analysis of the Henry Reaction
To perform a quantitative analysis of the reaction kinetics, the following protocol can be adapted.
Materials and Equipment:
-
Reactants and catalyst as described above.
-
A temperature-controlled reaction vessel.
-
An analytical instrument for monitoring reactant/product concentration over time (e.g., HPLC, GC, or UV-Vis spectrophotometer).
-
Internal standard for chromatographic analysis.
Procedure:
-
Equilibrate the reaction vessel containing the solvent and 4-isopropylbenzaldehyde to the desired temperature.
-
Initiate the reaction by adding a pre-thermostated solution of nitromethane and the catalyst.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling and/or addition of a quenching agent).
-
Analyze the concentration of the reactant (4-isopropylbenzaldehyde) and/or the product (the β-nitro alcohol or the final nitrostyrene) using a calibrated analytical method.
-
Plot the concentration data versus time to determine the reaction rate.
-
Repeat the experiment at different initial concentrations of reactants and catalyst to determine the rate law and rate constants.
-
Conduct the experiments at various temperatures to determine the activation energy using the Arrhenius equation.
Visualizing the Process
Diagram of the General Henry Reaction Pathway
Caption: General reaction pathway for the synthesis of this compound.
Diagram of the Experimental Workflow for Kinetic Analysis
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
Isomeric Effects on Biological Activity: A Comparative Guide to Substituted Nitrostyrenes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of a molecule's spatial arrangement is paramount. In the realm of substituted β-nitrostyrenes—a class of compounds known for their broad-spectrum biological activities—isomerism plays a critical role in defining their therapeutic potential and mechanism of action. This guide provides a comparative analysis of how geometric (E/Z) and positional (ortho, meta, para) isomerism influences the biological efficacy of these compounds, supported by experimental data and detailed protocols.
Substituted β-nitrostyrenes are versatile organic compounds recognized for their potent anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Their biological activity is largely attributed to the electrophilic nature of the nitroalkene moiety. However, the precise orientation of the nitro group relative to the phenyl ring (E/Z isomers) and the location of substituents on the phenyl ring (ortho, meta, para isomers) can dramatically alter their interaction with biological targets, thereby affecting their efficacy and specificity.
Comparative Analysis of Biological Activity
The biological activity of nitrostyrene derivatives is profoundly influenced by both their geometric and positional isomeric forms. The following tables summarize key findings from various studies, comparing the anticancer and antimicrobial activities of different isomers.
Anticancer Activity Data
The cytotoxic effects of nitrostyrene isomers are often evaluated by their half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) against various cancer cell lines. Positional isomerism appears to be a key determinant of pro-apoptotic efficacy.
Table 1: Effect of Positional Isomerism on Anticancer Activity
| Compound Class | Observation | Target/Cell Line | Reported Activity | Citation |
|---|---|---|---|---|
| Substituted Nitrostyrenes | Substitutions at the 2- (ortho) or 3- (meta) position of the benzene ring lead to a prominent enhancement of toxicity. | Tumor Cells | Enhanced pro-apoptotic effect | [1] |
| p-chloro-nitrostyrene | The nitrostyrene (NS) moiety is essential for inducing apoptosis. | Tumor Cells | LC₅₀ values of 10-25 µM | [1] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Potent cytotoxic effect against colorectal cancer cells. | HCT116, SW480, SW620 | IC₅₀ values of 1.15, 1.57, and 1.51 µg/mL, respectively | [4] |
| CYT-Rx20 | Induces apoptosis and inhibits tumor growth in esophageal cancer. | KYSE70, TE8 | IC₅₀ values of 5.16 and 3.07 µg/mL, respectively |[5][6] |
Note: Direct comparative studies on the anticancer activity of E/Z isomers are limited, as the E (trans) isomer is thermodynamically more stable and thus more commonly synthesized and tested.
Antimicrobial Activity Data
Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency. Studies indicate that both the substitution pattern on the aromatic ring and modifications to the nitrovinyl side chain affect activity.
Table 2: Effect of Isomerism and Substitution on Antimicrobial Activity
| Compound/Isomer | Observation | Target Organism(s) | Reported Activity (MIC) | Citation |
|---|---|---|---|---|
| β-nitrostyrene vs. β-methyl-β-nitrostyrene analogues | β-methyl-β-nitrostyrene analogues exhibit significantly higher activity. | Gram-positive bacteria (S. aureus, E. faecalis, E. faecium) | 2 to 8-fold increase in MIC for β-methyl analogues | [3][7] |
| 3,4-dihydroxy-β-methyl-β-nitrostyrene | Showed the best results against most Gram-negative bacteria tested. | Gram-negative bacteria | MIC of 64 µg/mL | [7] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene | Most pronounced activity enhancement against Gram-positive bacteria. | Gram-positive bacteria | MIC of 32 µg/mL | [7] |
| Fluorine-substituted nitrostyrenes | 4-fluoro (para) substitution enhances activity. | E. coli (Gram-negative) | Highest activity among tested fluoro-compounds | [8] |
| 3,4-dimethoxy-β-nitrostyrene derivatives | The 3,4-ethylenedioxy group showed a stronger inhibitory effect than methylenedioxy or dimethoxy groups. | Candida albicans | MICs ranging from 32 to 128 µg/mL |[2] |
Visualizing Isomerism and Experimental Workflows
Key Mechanisms of Action
Substituted nitrostyrenes exert their biological effects through multiple pathways. A primary mechanism involves their function as Michael acceptors, reacting with nucleophilic residues (like cysteine) in key proteins. This can lead to the inhibition of enzymes crucial for cell survival and proliferation.
-
Enzyme Inhibition : Many nitrostyrene derivatives are potent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[9] They act as phosphotyrosine (pY) mimetics, binding to the active site and often forming a reversible covalent adduct with the catalytic cysteine residue.[9] This disrupts signaling pathways that regulate cell growth, metabolism, and inflammation.[10][11]
-
Induction of Oxidative Stress and Apoptosis : In cancer cells, nitrostyrenes can induce the generation of reactive oxygen species (ROS).[4] This leads to oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering programmed cell death (apoptosis) through caspase-dependent pathways.[4][12]
-
NF-κB Pathway Inhibition : Some derivatives can inhibit the TNFα-induced NF-κB signaling pathway by binding to the Retinoid X receptor alpha (RXRα).[13][14] This blockage prevents pro-survival signals and sensitizes cancer cells to apoptosis.[13]
Experimental Protocols
Synthesis of Substituted (E)-β-Nitrostyrenes
This protocol is a generalized Henry-Knoevenagel condensation method.[15][16]
-
Reaction Setup : In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 equivalent) and a base catalyst such as ammonium acetate (2.4 equivalents) in a solvent like glacial acetic acid.
-
Addition of Nitroalkane : Add the corresponding nitroalkane (e.g., nitromethane, 6.9 equivalents) to the mixture.
-
Reaction : Heat the mixture to reflux (approximately 100-110°C) for 1 to 8 hours, monitoring the reaction progress with thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, pour the reaction mixture into a large volume of ice-water. A solid product should precipitate.
-
Purification : Collect the crude solid by suction filtration. Wash the solid with water. Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield the predominantly (E)-isomer.[17]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[18][19][20]
-
Preparation : Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized inoculum of the target microorganism, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 35-37°C for 16-20 hours in an appropriate atmosphere.[19]
-
Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Cytotoxicity Testing (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[22][23]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : Cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve.
Discussion and Conclusion
The evidence strongly indicates that isomerism is a critical factor in the biological activity of substituted nitrostyrenes.
-
Geometric Isomerism (E/Z) : The (E)- or trans-isomer is generally the more thermodynamically stable and, consequently, the most frequently synthesized and studied.[17] Its planar configuration may facilitate optimal binding to target sites. While less stable, the (Z)- or cis-isomer can exhibit different reactivity and should not be overlooked in drug discovery programs.[3][24] In some cases, the interconversion between isomers can occur under physiological conditions.
-
Positional Isomerism (ortho, meta, para) : The position of substituents on the phenyl ring significantly modulates activity. For anticancer effects, ortho and meta substitutions appear to enhance pro-apoptotic activity more than para substitutions.[1] This is likely due to electronic and steric effects that influence the stability of intermediates formed during interactions with biological targets.[25][26] For antimicrobial activity, specific patterns, such as 3,4-disubstitution, have been shown to be particularly effective.[7]
References
- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways | PLOS One [journals.plos.org]
- 6. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. atcc.org [atcc.org]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of 1-Isopropyl-4-(2-nitrovinyl)benzene in Complex Reaction Mixtures: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity and cross-reactivity of 1-Isopropyl-4-(2-nitrovinyl)benzene, a versatile Michael acceptor, in complex reaction environments. Through a comparative lens, this document outlines its performance against structurally similar alternatives, supported by experimental data and detailed protocols for assessing competitive reactivity.
Executive Summary
This compound is a member of the β-nitrostyrene class of compounds, characterized by an electron-deficient double bond making it susceptible to nucleophilic attack. This property is widely exploited in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, in complex mixtures containing multiple nucleophiles and bases, the potential for cross-reactivity and side reactions becomes a critical consideration. This guide offers a framework for understanding and predicting the behavior of this compound, enabling more precise control over reaction outcomes.
Comparative Reactivity of Substituted β-Nitrostyrenes
The reactivity of β-nitrostyrenes as Michael acceptors is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, increasing the reaction rate, while electron-donating groups have the opposite effect.[1]
A kinetic study of the Michael-type reactions of various X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile provides quantitative data to compare their reactivity. The following table summarizes the second-order rate constants for the uncatalyzed (k2) and amine-catalyzed (k3) reaction routes.[2][3] this compound is structurally analogous to the 4-Me substituted β-nitrostyrene, with the isopropyl group being a slightly stronger electron-donating group.
| Substituent (X) on β-Nitrostyrene | Uncatalyzed Rate Constant (k2, M-1s-1) | Catalyzed Rate Constant (k3, M-2s-1) |
| 4-MeO | 0.12 | 1.83 |
| 4-Me | 0.21 | 3.16 |
| H (β-nitrostyrene) | 0.35 | 5.50 |
| 4-Cl | 0.65 | 12.6 |
| 4-Br | 0.71 | 14.1 |
| 3-Cl | 1.05 | 23.4 |
| 3-NO2 | 2.51 | 63.1 |
| 4-CN | 2.88 | 79.4 |
| 4-NO2 | 3.47 | 100 |
Data extracted from a kinetic study of reactions with piperidine in acetonitrile at 25.0 °C.[2][3]
Based on this data, it can be inferred that this compound would exhibit a reactivity slightly lower than that of 4-methyl-β-nitrostyrene due to the greater electron-donating nature of the isopropyl group.
Potential Cross-Reactivity and Side Reactions
In complex reaction mixtures, this compound can participate in several competing reactions:
-
Michael Addition: The desired reaction with a target nucleophile.
-
Competing Michael Additions: If multiple nucleophiles are present, a mixture of adducts will be formed, with the product distribution depending on the relative nucleophilicity and concentration of the competing nucleophiles.
-
Anti-Michael Addition: Under certain conditions, particularly with silyl ketene acetals as nucleophiles and in the presence of electron-withdrawing groups on the nitrostyrene, addition at the α-carbon can occur.[4][5]
-
Polymerization: In the presence of strong bases, β-nitrostyrenes can undergo anionic polymerization.
-
Reactions of the Nitro Group: The nitro group can be reduced to an amine or participate in other transformations, although this typically requires specific reagents not always present in a standard Michael addition reaction mixture.[6][7]
The following diagram illustrates the primary reaction pathway and a potential side reaction in a mixture containing two different nucleophiles.
Caption: Reaction pathways of this compound.
Experimental Protocols for Cross-Reactivity Studies
To quantitatively assess the cross-reactivity of this compound, a competitive reaction experiment can be performed. The following protocols outline methods for reaction execution and monitoring.
Competitive Michael Addition Reaction
Materials:
-
This compound
-
Alternative Michael acceptor (e.g., 4-chloro-β-nitrostyrene)
-
Nucleophile (e.g., diethyl malonate)
-
Base/Catalyst (e.g., triethylamine or L-proline)[8]
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Internal standard for quantitative analysis (e.g., durene)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 mmol) and the internal standard (0.5 mmol) dissolved in the anhydrous solvent (10 mL).
-
Add the base/catalyst (0.1 mmol, 10 mol%).
-
In a separate flask, prepare a stock solution of this compound (0.5 mmol) and the alternative Michael acceptor (0.5 mmol) in the anhydrous solvent (5 mL).
-
At time t=0, add the solution of Michael acceptors to the stirred solution of the nucleophile and base.
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Immediately quench each aliquot by diluting with a suitable solvent (e.g., ethyl acetate) and washing with a mild acid (e.g., saturated NH4Cl solution) to neutralize the base.
-
Dry the organic layer over anhydrous sodium sulfate and prepare for analysis.
Reaction Monitoring by In-Situ NMR Spectroscopy
Equipment:
-
NMR Spectrometer
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve this compound (0.05 mmol), the competing nucleophile (if applicable, 0.05 mmol), and an internal standard in a deuterated solvent (e.g., CDCl3 or CD3CN).
-
Acquire a baseline 1H NMR spectrum.
-
Inject the nucleophile and base/catalyst into the NMR tube.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.[9][10][11]
-
Process the spectra and integrate the signals corresponding to the starting materials, products, and the internal standard to determine their concentrations over time.
The following diagram outlines the workflow for an in-situ NMR reaction monitoring experiment.
Caption: In-situ NMR reaction monitoring workflow.
Reaction Monitoring by LC-MS/MS
Equipment:
-
Liquid Chromatography-Mass Spectrometry system
-
Appropriate LC column (e.g., C18)
Procedure:
-
Prepare quenched reaction aliquots as described in section 3.1.
-
Dilute the samples to an appropriate concentration for LC-MS analysis.[12]
-
Develop an LC method to separate the starting materials and products. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is a common starting point.
-
Set up the mass spectrometer to monitor the parent and characteristic fragment ions for each compound of interest in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode.
-
Inject the samples and quantify the components based on the peak areas relative to the internal standard.[13]
Conclusion
This compound is a valuable synthetic building block, but its reactivity in complex mixtures necessitates a thorough understanding of potential cross-reactivity. The provided data and protocols offer a starting point for researchers to quantitatively assess its performance against other Michael acceptors and to optimize reaction conditions to favor the desired product formation. By employing the outlined experimental designs and analytical techniques, scientists can gain deeper insights into the reaction dynamics and mitigate the formation of unwanted byproducts in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Purity Assessment of Commercially Available 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available "1-Isopropyl-4-(2-nitrovinyl)benzene," a key intermediate in various synthetic pathways. Given the critical impact of starting material purity on research outcomes and drug development, this document outlines detailed experimental protocols for a multi-pronged analytical approach. While specific purity data from commercial suppliers is proprietary and variable, this guide equips researchers with the necessary tools to conduct their own comparative analysis.
Understanding Potential Impurities: The Synthetic Pathway
This compound is typically synthesized via a Henry reaction, a base-catalyzed condensation of 4-isopropylbenzaldehyde and nitromethane. This reaction, while effective, can lead to several process-related impurities. Understanding the synthetic route is crucial for identifying potential contaminants.
Caption: Synthetic pathway of this compound and potential impurities.
Comparative Purity Analysis: A Template for Evaluation
Researchers are encouraged to procure samples from various suppliers and perform the analyses detailed below. The following table serves as a template to collate and compare the results.
| Supplier | Lot Number | Appearance | HPLC Purity (%) | Number of Impurities (HPLC >0.05%) | Major Impurity (%) | ¹H NMR Confirmation | GC-MS Confirmation | Residual Solvents (GC-MS) |
| Supplier A | ||||||||
| Supplier B | ||||||||
| Supplier C |
Experimental Workflow for Purity Assessment
A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, while Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide structural confirmation and identification of impurities.
Caption: Experimental workflow for comprehensive purity assessment.
Detailed Experimental Protocols
This method is designed for the quantitative determination of purity and the detection of related substances.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A: Water (HPLC grade)
-
B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
Time (min) % A % B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 310 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.
-
-
Data Analysis:
-
Determine the area percent of the main peak relative to the total peak area to calculate purity.
-
Identify and quantify any impurities with a peak area greater than 0.05%.
-
¹H NMR is used for structural confirmation and to detect impurities that may not be apparent by HPLC.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Solvent:
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm):
-
~1.2-1.3 (d, 6H): Isopropyl methyl protons.
-
~2.9-3.1 (sept, 1H): Isopropyl methine proton.
-
~7.2-7.6 (m, 4H): Aromatic protons.
-
~7.5-8.0 (d, 1H) & ~7.9-8.2 (d, 1H): Vinyl protons.
-
-
Data Analysis:
-
Confirm the presence of all expected signals and their integrations.
-
Look for any unexpected signals that may indicate the presence of impurities, such as unreacted 4-isopropylbenzaldehyde (aldehyde proton at ~9.9-10.1 ppm).
-
GC-MS is a powerful technique for identifying volatile impurities and residual solvents.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search any additional peaks against a mass spectral library (e.g., NIST) to identify potential impurities and residual solvents.
-
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions. It is recommended to use certified reference standards for the qualification and quantification of impurities whenever possible.
Safety Operating Guide
Proper Disposal of 1-Isopropyl-4-(2-nitrovinyl)benzene: A Guide for Laboratory Professionals
The proper disposal of 1-Isopropyl-4-(2-nitrovinyl)benzene is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, emphasizing safety and operational best practices for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1][2] Personnel must wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1][3] In case of exposure, follow the first aid measures outlined in the table below.
Table 1: Personal Protective Equipment (PPE) and First Aid
| Exposure Route | Recommended PPE | First Aid Measures |
| Inhalation | Full-face respirator if exposure limits are exceeded or irritation is experienced.[1] | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][3] |
| Skin Contact | Chemical-impermeable gloves and protective clothing.[1] | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Safety glasses with side-shields or goggles.[1] | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3] |
| Ingestion | Do not eat, drink, or smoke when handling.[1] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any hazardous chemical, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The recommended method is through a licensed chemical destruction facility.[1]
Experimental Protocol: Chemical Waste Collection and Disposal
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed hazardous waste container.[1][4][5]
-
The container must be sturdy, leak-proof, and chemically compatible with the waste.[4][5]
-
Ensure the waste container is kept closed except when adding waste.[5]
-
-
Spill Management:
-
In the event of a spill, remove all sources of ignition and use spark-proof tools.[1]
-
Absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[2][3]
-
Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[1]
-
Decontaminate the spill area by scrubbing with alcohol.[3]
-
-
Container Decontamination (for empty containers):
-
Thoroughly empty the original container of all contents.[5]
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[1][4]
-
Collect all rinsate as chemical waste and add it to your hazardous waste container.[4][5] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container in accordance with institutional guidelines, which may include placing it in a designated glass disposal container.[4]
-
-
Storage and Segregation:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and reducing agents.[2][4]
-
Store locked up to prevent unauthorized access.[1]
-
Never mix incompatible waste streams. Use secondary containment to segregate acidic from caustic wastes.[4]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
-
The material may be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Guide for Handling 1-Isopropyl-4-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Isopropyl-4-(2-nitrovinyl)benzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this substance.
Quantitative Data
| Property | Value |
| CAS Number | 42139-37-7 |
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Operational and Disposal Plans
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling and disposal.
Caption: Safe Handling and Disposal Workflow
Operational Plan: Step-by-Step Guidance
-
Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Step-by-Step Guidance
-
Waste Collection:
-
All materials contaminated with this compound, including disposable PPE, weighing paper, and cleaning materials, must be considered hazardous waste.
-
Collect all solid and liquid waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
